Angiotensin II acetate
Description
Properties
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32044-01-2, 68521-88-0 | |
| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Angiotensin II Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and experimental application of Angiotensin II acetate. It is intended to serve as a technical resource, offering detailed protocols and insights into the underlying biochemical pathways for researchers working in cardiovascular science, pharmacology, and drug development.
Introduction to Angiotensin II
Angiotensin II is a potent octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) and the primary effector of the Renin-Angiotensin-Aldosterone System (RAAS).[1] It plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[2][3] Angiotensin II exerts its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[4] The AT1R mediates most of the classical physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cell proliferation. In contrast, the AT2R often counteracts the actions of the AT1R, promoting vasodilation and exerting anti-proliferative effects.
For research purposes, Angiotensin II is typically synthesized chemically and isolated as an acetate salt to ensure stability and solubility in aqueous solutions. Its use in experimental models, both in vitro and in vivo, is crucial for investigating the pathophysiology of hypertension, cardiac hypertrophy, vascular inflammation, and renal disease.
| Property | Value | Reference |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | |
| Molecular Formula | C₅₀H₇₁N₁₃O₁₂ | |
| Molecular Weight | 1046.18 g/mol | |
| Form | Acetate Salt | |
| Solubility | ≥76.6 mg/mL in water; ≥234.6 mg/mL in DMSO | |
| Insolubility | Insoluble in ethanol |
Synthesis of this compound
The most common and efficient method for synthesizing Angiotensin II for research and production is Solid-Phase Peptide Synthesis (SPPS). This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymeric support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions.
Logical Workflow for SPPS of Angiotensin II
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II.
Detailed SPPS Protocol
1. Resin Selection and Preparation:
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A Rink Amide resin is commonly used to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) before the first amino acid is coupled.
2. Iterative Amino Acid Addition: The peptide is assembled from the C-terminus (Phenylalanine) to the N-terminus (Aspartic acid). Each cycle consists of two main steps:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling reaction.
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure) and added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the peptide chain, forming a new peptide bond. The reaction progress can be monitored using a qualitative ninhydrin test.
3. Cleavage and Global Deprotection:
-
Once the full octapeptide sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.
-
This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) as the main cleavage agent and scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the protecting groups.
4. Isolation of Crude Peptide:
-
The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried under vacuum.
Purification of this compound
The crude synthetic peptide contains the desired product along with deletion sequences, incompletely deprotected peptides, and by-products from the synthesis. Therefore, rigorous purification is mandatory.
Purification and Analysis Workflow
Caption: Standard workflow for the purification and final isolation of this compound.
Detailed Purification Protocol
1. Preparative Reverse-Phase HPLC (RP-HPLC): This is the gold standard for peptide purification.
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The crude peptide is dissolved in an aqueous solution, often containing acetic acid, to ensure protonation and good solubility.
-
The solution is injected onto a preparative C18 RP-HPLC column.
-
A gradient of two mobile phases is used for elution:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Acetic Acid.
-
-
The peptide is eluted by gradually increasing the concentration of Mobile Phase B. Angiotensin II, being moderately hydrophobic, will elute at a specific acetonitrile concentration. Fractions are collected and analyzed for purity.
| Parameter | Typical Value |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |
| Gradient | Linear gradient, e.g., 10-50% B over 30 minutes |
| Detection | UV at 220 nm (peptide bond) and 280 nm (Tyrosine) |
2. Lyophilization (Freeze-Drying):
-
Fractions confirmed to contain the pure peptide (>95%) are pooled together.
-
The acetonitrile is often removed under reduced pressure.
-
The remaining aqueous solution is flash-frozen and lyophilized. This process removes water via sublimation, yielding the final product as a stable, fluffy, white powder. Using acetic acid in the mobile phase ensures the final product is the acetate salt.
Angiotensin II Signaling Pathways
Angiotensin II's biological effects are mediated through two primary receptors, AT1R and AT2R, which trigger distinct intracellular signaling cascades.
AT1 Receptor Signaling Pathway
Activation of the AT1R, a Gq/11-coupled receptor, initiates a cascade leading to vasoconstriction, inflammation, and cellular growth.
Caption: Simplified signaling cascade of the Angiotensin II Type 1 Receptor (AT1R).
Upon binding Angiotensin II, the AT1R activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. DAG activates Protein Kinase C (PKC), which initiates downstream signaling, including the MAP kinase pathways (ERK, JNK, p38), promoting cell growth, hypertrophy, and inflammation. AT1R activation also stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS).
AT2 Receptor Signaling Pathway
The AT2R is highly expressed in fetal tissues and its expression increases in adults under pathological conditions. Its activation generally opposes AT1R-mediated effects.
References
Angiotensin II acetate mechanism of action in vascular smooth muscle cells
An In-depth Technical Guide on the Core Mechanism of Action of Angiotensin II Acetate in Vascular Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a potent, multifunctional octapeptide hormone and the primary effector of the renin-angiotensin system (RAS).[1] It plays a critical role in cardiovascular physiology, primarily through the regulation of blood pressure, and fluid and electrolyte homeostasis.[2][3] In vascular smooth muscle cells (VSMCs), Ang II is a powerful vasoconstrictor and also a key mediator of vascular remodeling, hypertrophy, and inflammation.[4][5] These effects are implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.
Virtually all of the major hemodynamic and structural effects of Ang II in the vasculature are mediated by its binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The activation of the AT1 receptor initiates a complex and multiphasic cascade of intracellular signaling events that ultimately govern the cellular response. This guide provides a detailed technical overview of these core mechanisms, focusing on the signaling pathways, experimental validation, and quantitative aspects of Ang II's action in VSMCs.
Core Signaling Pathways Initiated by Angiotensin II
The binding of Angiotensin II to the AT1 receptor initiates a complex series of intracellular events that can be broadly categorized into pathways controlling rapid contraction and those governing slower, long-term changes like cell growth and remodeling. These pathways are highly interconnected, featuring significant crosstalk.
G-Protein Coupling and Classical Contraction Pathway
The AT1 receptor couples to several heterotrimeric G-proteins, most notably Gq/11, G12/13, and Gi, to initiate downstream signaling. The canonical pathway leading to rapid vasoconstriction is mediated by Gq/11.
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Phospholipase C Activation: Upon AT1 receptor activation by Ang II, the associated Gq/11 protein activates Phospholipase C (PLC).
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Second Messenger Generation: PLC rapidly hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation is extremely rapid, detectable within 5 seconds of Ang II stimulation.
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Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+). This results in a rapid and transient spike in cytosolic Ca2+ concentration.
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Myosin Light Chain Phosphorylation: The elevated intracellular Ca2+ binds to calmodulin, and this Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the regulatory myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
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Protein Kinase C Activation: Concurrently, DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). PKC activation contributes to the contractile response and also modulates the activity of other signaling pathways and ion channels.
RhoA/ROCK Pathway and Calcium Sensitization
While the initial contraction is driven by a surge in Ca2+, Ang II also activates pathways that maintain force even as Ca2+ levels begin to decline. This "calcium sensitization" is primarily mediated by the G12/13-RhoA/ROCK pathway.
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G12/13 Activation: The AT1 receptor also couples to G12/13 proteins.
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RhoA Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.
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ROCK Activation: GTP-bound RhoA activates its primary downstream effector, Rho-associated kinase (ROCK).
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Inhibition of MLCP: ROCK phosphorylates the myosin-binding subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.
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Sustained Contraction: With MLCP inhibited, the myosin light chains remain phosphorylated for a longer duration, leading to sustained contraction and force maintenance independent of high intracellular Ca2+ levels. This pathway is crucial for Ang II's effect on vascular tone.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Ang II is a potent activator of all three major families of Mitogen-Activated Protein Kinases (MAPKs): extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are central to the growth-promoting and inflammatory effects of Ang II.
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ERK1/2 Activation: The activation of ERK1/2 by Ang II is complex and often involves the "transactivation" of the Epidermal Growth Factor Receptor (EGFR). This process is dependent on reactive oxygen species (ROS) and the activity of non-receptor tyrosine kinases like c-Src. Once activated, the EGFR serves as a docking platform for adaptor proteins that link to the Ras-Raf-MEK-ERK cascade.
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p38 MAPK Activation: Ang II also causes a rapid and transient activation of p38 MAPK. This activation is often ROS-dependent and can contribute to both contractile and hypertrophic responses. p38 MAPK can phosphorylate downstream targets like MAPK-activated protein kinase-2 (MAPKAPK-2) and heat shock protein 27 (HSP27).
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JNK Activation: Ang II stimulates JNK, a pathway often associated with stress responses and inflammation. Upstream activators of JNK in this context include p21-activated kinase (PAK).
Role of Reactive Oxygen Species (ROS) and Tyrosine Kinases
A crucial aspect of Ang II signaling is the rapid generation of reactive oxygen species (ROS), which act as critical intracellular second messengers.
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NADPH Oxidase Activation: Ang II, via the AT1 receptor, activates a membrane-bound NADPH oxidase (Nox) complex, leading to the production of superoxide (·O2−) and hydrogen peroxide (H2O2). This activation involves PKC and other signaling intermediates.
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ROS as Second Messengers: ROS are not merely damaging byproducts; they actively participate in signal transduction by modifying the activity of key proteins, including protein tyrosine phosphatases and kinases.
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Tyrosine Kinase Activation: Ang II activates a host of non-receptor tyrosine kinases, including c-Src, Pyk2, FAK, and the JAK/STAT pathway. The activation of many of these kinases is redox-sensitive. For instance, ROS are required for Ang II-induced c-Src activation, which is a necessary step for the subsequent transactivation of the EGFR. This highlights a critical signaling axis: Ang II → ROS → c-Src → EGFR transactivation → ERK1/2 activation.
Quantitative Data Summary
The cellular response to Angiotensin II is multiphasic, with distinct signaling events occurring over different timescales.
| Parameter | Time Course / Magnitude | Cell Type / Model | Reference |
| PLC Activation / IP3 Generation | Measurable at 5s; Peaks at 15s; Returns toward baseline by 2 min | Cultured Rat Aortic VSMCs | |
| Intracellular Ca2+ ([Ca2+]i) Increase | Rapid increase, comparable to IP3 generation | Cultured Rat Aortic VSMCs | |
| MAP Kinase (ERK1/2) Activation | Peaks around 2-5 min; Remains elevated for at least 60 min | Cultured VSMCs | |
| PLD Activation | Detectable at 1-2 min; Remains elevated for at least 1 hr | Cultured VSMCs | |
| p21-Activated Kinase (PAK) Activity | Rapidly stimulated within 1 min; 5-fold peak increase at 30 min | Rat Aortic VSMCs | |
| c-Src Activation | 2- to 3-fold increase in activity within 2 min | Cultured VSMCs | |
| PKD Activation | Rapidly induced within 45 seconds | Rat Aortic SMCs | |
| Dose-Response (pHi increase) | pD2 = 9.2 ± 0.2 | Cultured Wistar-Kyoto Rat Mesenteric Artery VSMCs | |
| Dose-Response ([Ca2+]i increase) | pD2 = 7.4 ± 0.1 | Cultured Wistar-Kyoto Rat Mesenteric Artery VSMCs |
Experimental Protocols
The elucidation of Ang II signaling pathways relies on a variety of established experimental techniques.
Measurement of Intracellular Calcium ([Ca2+]i)
This protocol is used to measure the rapid changes in cytosolic free calcium concentration following Ang II stimulation.
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Principle: Ratiometric fluorescent dyes, such as Fura-2, are loaded into the cells. The dye's fluorescence emission characteristics change upon binding to Ca2+. By measuring fluorescence at two different excitation wavelengths, the ratio of the intensities can be used to calculate the precise Ca2+ concentration, minimizing artifacts from dye loading or cell thickness.
-
Methodology:
-
Cell Culture: VSMCs are cultured on glass coverslips suitable for microscopy.
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Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the dye (e.g., Fura-2 AM). The AM ester allows the dye to passively cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active, Ca2+-sensitive form of the dye in the cytosol.
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Measurement: The coverslip is mounted on an inverted microscope equipped for fluorescence digital imaging. Cells are perfused with a physiological salt solution.
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Stimulation: Angiotensin II is added to the perfusion buffer at the desired concentration.
-
Data Acquisition: The cells are alternately excited at ~340 nm and ~380 nm, and the emission is captured at ~510 nm using a digital camera. The ratio of the fluorescence intensities (F340/F380) is calculated over time to reflect the change in [Ca2+]i.
-
VSMC Contraction Assay (Wire Myography)
This protocol measures the direct contractile effect of Angiotensin II on intact vascular tissue.
-
Principle: Small segments of arteries (e.g., thoracic aorta, mesenteric arteries) are mounted in a myograph chamber, which allows for the measurement of isometric tension (force) development.
-
Methodology:
-
Tissue Dissection: An artery is carefully dissected from a euthanized animal (e.g., rat) and placed in cold, oxygenated physiological salt solution.
-
Mounting: The artery is cut into small rings (e.g., 2 mm), which are then mounted on two small wires or pins in the myograph chamber. One wire is fixed, and the other is connected to a force transducer.
-
Equilibration: The chamber is filled with physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The rings are stretched to an optimal baseline tension and allowed to equilibrate.
-
Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of Angiotensin II to the bath.
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Data Recording: The isometric force generated by the arterial ring is recorded by the transducer and plotted against the Ang II concentration. The effect of specific inhibitors (e.g., AT1 receptor antagonists, kinase inhibitors) can be tested by pre-incubating the tissue with the inhibitor before adding Ang II.
-
Protein Phosphorylation Analysis (Western Blotting)
This technique is used to detect the activation of specific kinases, as phosphorylation is a common mechanism of kinase activation.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein (e.g., phospho-ERK, phospho-p38).
-
Methodology:
-
Cell Treatment: Cultured VSMCs are serum-starved to reduce baseline kinase activity and then stimulated with Angiotensin II for various time points.
-
Lysis: The reaction is stopped by adding ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
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SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
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Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total amount of the protein to confirm equal loading.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Angiotensin II Acetate Signaling in Cardiac Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II), the primary effector peptide of the renin-angiotensin system (RAS), plays a pivotal role in the pathophysiology of cardiac remodeling and heart failure.[1][2] Beyond its well-documented effects on cardiomyocytes, Ang II exerts profound pro-fibrotic effects on cardiac fibroblasts, the most abundant cell type in the heart.[2][3] These effects include stimulating fibroblast proliferation, migration, and the excessive deposition of extracellular matrix (ECM) proteins, leading to cardiac fibrosis, increased stiffness, and ultimately, cardiac dysfunction.[4] This technical guide provides an in-depth exploration of the core signaling pathways activated by Angiotensin II acetate in cardiac fibroblasts, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways
Ang II mediates its effects in cardiac fibroblasts primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Activation of the AT1R initiates a cascade of intracellular signaling events that can be broadly categorized into several key pathways, often exhibiting significant crosstalk.
Gαq/11 - Phospholipase C (PLC) Pathway
Upon Ang II binding, the AT1R couples to the Gαq/11 subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a critical signal for various downstream events.
-
DAG , along with elevated intracellular Ca2+, activates Protein Kinase C (PKC), a family of serine/threonine kinases. PKC isoforms, particularly PKCδ, play a significant role in mediating Ang II-induced signaling in cardiac fibroblasts.
Mitogen-Activated Protein Kinase (MAPK) Cascades
A central hub for Ang II signaling in cardiac fibroblasts is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. The three major MAPK families involved are:
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Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Primarily associated with cell proliferation and differentiation. Ang II-induced ERK1/2 activation can be mediated by both PKC-dependent and independent mechanisms.
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c-Jun N-terminal kinases (JNKs): Involved in stress responses, inflammation, and apoptosis.
-
p38 MAPKs: Also activated by cellular stress and inflammatory cytokines, contributing to fibrosis and hypertrophy.
These MAPK pathways are activated by upstream kinases and ultimately lead to the phosphorylation and activation of various transcription factors, thereby regulating gene expression.
References
- 1. Angiotensin II-induced extracellular signal-regulated kinase 1/2 activation is mediated by protein kinase Cdelta and intracellular calcium in adult rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Cardiac Fibroblast Isolation and Culture Kit [procellsystem.com]
- 3. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Discovery and Elucidation of Angiotensin II as a Potent Vasoconstrictor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the seminal discoveries and historical experiments that identified and characterized Angiotensin II as a powerful vasoconstrictor. It details the key researchers, their groundbreaking experimental methodologies, and the quantitative data that laid the foundation for our current understanding of the renin-angiotensin system (RAS). This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed historical perspective and practical insights into the experimental techniques that have shaped this critical area of cardiovascular research.
A Historical Journey: Unraveling the Renin-Angiotensin System
The story of Angiotensin II begins in the late 19th century with the discovery of a pressor substance in the kidney. This timeline highlights the key milestones in the journey to understanding this potent vasoconstrictor.
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1898: The Discovery of Renin Robert Tigerstedt and Per Bergman, working at the Karolinska Institute in Stockholm, discovered that saline extracts of rabbit kidney contained a substance that caused a significant rise in blood pressure when injected into other rabbits. They named this substance "renin."
-
1934: The Ischemic Kidney and Hypertension Harry Goldblatt, a pathologist at Western Reserve University, developed a pivotal animal model of hypertension. By partially constricting the renal arteries in dogs with a specially designed silver clamp, he demonstrated that renal ischemia (reduced blood flow to the kidneys) could induce sustained hypertension[1][2]. This experiment provided a crucial link between the kidney and high blood pressure.
-
Late 1930s: The Emergence of a Vasoactive Substance Two independent research groups, one in Argentina led by Eduardo Braun-Menéndez and Juan Carlos Fasciolo, and another in the United States led by Irvine Page and Oscar Helmer, built upon Goldblatt's work. Both teams demonstrated that renin was an enzyme that acted on a substrate in the blood plasma to produce a potent pressor substance.
-
The Argentinian group named this substance "Hypertensin."
-
The American group called it "Angiotonin."
-
-
1940s: Purification and Characterization Throughout the 1940s, both research groups worked on purifying and characterizing this newly discovered substance. They established its polypeptide nature and its powerful vasoconstrictive properties through various bioassays.
-
1958: A Unified Nomenclature In a landmark act of scientific collaboration, Braun-Menéndez and Page jointly proposed a unified name for the substance they had independently discovered. Combining "Angiotonin" and "Hypertensin," they coined the term "Angiotensin." It was later discovered that the substance they had been studying was actually a precursor, Angiotensin I, which was then converted to the active form, Angiotensin II.
Foundational Experiments: Methodologies and Quantitative Data
The following sections detail the experimental protocols of the key historical studies and present the available quantitative data in a structured format.
Goldblatt's Renal Artery Constriction Model (1934)
Objective: To investigate the role of renal ischemia in the development of hypertension.
Experimental Protocol:
-
Animal Model: Healthy adult dogs.
-
Surgical Procedure:
-
Under anesthesia, a flank incision was made to expose the renal artery.
-
A specially designed adjustable silver clamp was placed around the main renal artery[1][3].
-
The clamp was tightened to a degree that partially occluded the artery, reducing blood flow to the kidney without causing complete blockage. In some experiments, both renal arteries were constricted, while in others, one was constricted and the other was removed.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure was measured in the conscious dogs using a mercury manometer connected to a cannula inserted into the femoral artery. This direct method of blood pressure measurement was the standard at the time.
-
-
Data Collection: Blood pressure was monitored over weeks and months to observe the long-term effects of renal artery constriction.
Quantitative Data:
While the original 1934 publication by Goldblatt et al. provides extensive descriptions, specific numerical data tables are limited. However, the text and subsequent analyses report significant and sustained elevations in blood pressure.
| Experimental Condition | Observed Blood Pressure Change | Reference |
| Moderate constriction of both renal arteries | Persistent elevation of systolic blood pressure, often exceeding 200 mmHg from a baseline of around 120 mmHg. | |
| Severe constriction of both renal arteries | Rapid and marked elevation of systolic blood pressure, often leading to malignant hypertension and renal failure. | |
| Constriction of one renal artery | A temporary increase in blood pressure that often returned to normal levels. | |
| Constriction of one renal artery with removal of the contralateral kidney | Sustained hypertension, similar to the bilateral constriction model. |
Braun-Menéndez and Fasciolo's "Hypertensin" Bioassay
Objective: To isolate and characterize the pressor substance produced by the ischemic kidney.
Experimental Protocol:
-
Source of "Hypertensin": Venous blood from the ischemic kidneys of dogs, prepared using a modification of Goldblatt's technique.
-
Extraction and Purification:
-
Blood from the renal vein of an ischemic kidney was collected.
-
The plasma was separated and treated with acetone to precipitate proteins and extract the active substance.
-
Further purification steps were undertaken to isolate "Hypertensin."
-
-
Bioassay:
-
The pressor activity of the extracts was tested by intravenous injection into anesthetized dogs.
-
Blood pressure was recorded directly from an artery using a mercury manometer.
-
A "unit" of Hypertensin was defined as the amount that produced a 20-30 mm Hg increase in blood pressure.
-
Quantitative Data:
| Experiment | Observed Blood Pressure Increase (mmHg) | Reference |
| Injection of venous blood from an ischemic kidney graft | 30 - 70 | |
| Injection of a purified extract of "Hypertensin" (defined as one unit) | 20 - 30 | |
| Injection of acetone extracts from 50cc of serum from ischemic kidneys | 15 - 62 |
Page and Helmer's "Angiotonin" Bioassay
Objective: To isolate and characterize the vasoconstrictor substance generated by the action of renin on a plasma substrate.
Experimental Protocol:
-
Source of "Angiotonin": Incubation of purified renin with a plasma substrate they called "renin-activator" (later identified as angiotensinogen).
-
Bioassay for Vasoconstriction:
-
Perfused Rabbit Ear Artery: This was a common method at the time to assess the direct effect of substances on blood vessels.
-
The central artery of a rabbit's ear was cannulated and perfused with a physiological salt solution at a constant rate.
-
The perfusion pressure was monitored. An increase in perfusion pressure indicated vasoconstriction.
-
"Angiotonin" was added to the perfusate, and the change in perfusion pressure was recorded.
-
-
Isolated Perfused Organs (e.g., Langendorff Heart Preparation): This technique allowed for the study of the effects of substances on the coronary vasculature.
-
The heart of a small mammal (e.g., rabbit, rat) was excised and mounted on a Langendorff apparatus.
-
The heart was retrogradely perfused through the aorta with an oxygenated physiological solution.
-
The perfusate would enter the coronary arteries, allowing the heart to continue beating.
-
"Angiotonin" was introduced into the perfusate, and changes in coronary flow rate or perfusion pressure were measured as an indicator of vasoconstriction.
-
-
Quantitative Data:
Modern Experimental Protocols for Assessing Angiotensin II-Induced Vasoconstriction
The foundational work of these early pioneers paved the way for more refined and quantitative methods to study vasoconstriction.
Isolated Aortic Ring Assay
Objective: To measure the contractile response of a blood vessel to Angiotensin II in a controlled ex vivo environment.
Experimental Workflow:
References
An In-depth Technical Guide to the Physiological Effects of Angiotensin II Acetate on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) acetate, a potent vasoconstrictor peptide hormone, is a central component of the renin-angiotensin-aldosterone system (RAAS) and a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Its physiological effects are multifaceted, primarily mediated through the activation of Angiotensin II type 1 (AT1) receptors, leading to a cascade of signaling events that culminate in increased vascular tone, renal sodium and water retention, and sympathetic nervous system activation.[1][3] This technical guide provides a comprehensive overview of the physiological mechanisms of Angiotensin II acetate in blood pressure regulation, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action: A Multi-pronged Approach to Blood Pressure Elevation
Angiotensin II exerts its pressor effects through a coordinated series of actions on various organ systems, including the vasculature, adrenal glands, kidneys, and central nervous system.
Vascular Effects: Potent Vasoconstriction
Angiotensin II is one of the most potent endogenous vasoconstrictors.[1] It directly acts on vascular smooth muscle cells (VSMCs) to induce contraction, thereby increasing peripheral resistance and elevating blood pressure. This process is initiated by the binding of Angiotensin II to AT1 receptors on VSMCs.
The primary signaling pathway involves the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of vasoconstriction through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.
Another critical pathway in Angiotensin II-induced vasoconstriction is the RhoA/Rho-kinase (ROCK) pathway. Activation of the AT1 receptor stimulates the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a state of sustained myosin light chain phosphorylation and vasoconstriction, a phenomenon known as calcium sensitization.
Adrenal Effects: Aldosterone Secretion
Angiotensin II is a primary regulator of aldosterone synthesis and secretion from the zona glomerulosa of the adrenal cortex. Aldosterone, a mineralocorticoid hormone, acts on the distal tubules and collecting ducts of the kidneys to increase the reabsorption of sodium and water, and the secretion of potassium. This leads to an expansion of extracellular fluid volume and a further increase in blood pressure. The stimulation of aldosterone secretion by Angiotensin II is also mediated by the AT1 receptor.
Renal Effects: Sodium and Water Reabsorption
Beyond its stimulation of aldosterone, Angiotensin II has direct effects on the kidneys to promote sodium and water retention. It constricts the efferent arterioles of the glomeruli to a greater extent than the afferent arterioles, which increases the glomerular filtration fraction and enhances the reabsorption of sodium and water in the proximal tubules. Angiotensin II also directly stimulates sodium reabsorption in the proximal tubules by activating the Na+/H+ exchanger and the Na+/K+-ATPase pump.
Central Nervous System Effects: Sympathetic Outflow and Thirst
Angiotensin II acts on the central nervous system (CNS) to increase sympathetic outflow, further contributing to vasoconstriction and increased cardiac output. It can cross the blood-brain barrier in certain areas, such as the subfornical organ and the area postrema, to act on central AT1 receptors. This central action of Angiotensin II also stimulates thirst and the release of vasopressin (antidiuretic hormone), leading to increased water intake and retention.
Signaling Pathways
The physiological effects of Angiotensin II are orchestrated by a complex network of intracellular signaling pathways initiated by its binding to the AT1 receptor.
AT1 Receptor Signaling
The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates multiple downstream signaling cascades.
As described in the vascular effects, this is the canonical pathway leading to vasoconstriction.
This pathway is crucial for calcium sensitization and sustained vasoconstriction.
Angiotensin II can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is typically associated with cytokine signaling. This pathway is implicated in the growth-promoting and inflammatory effects of Angiotensin II, contributing to vascular and cardiac remodeling in chronic hypertension.
Angiotensin II activates several MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are involved in cell growth, proliferation, inflammation, and fibrosis.
Angiotensin II can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth and proliferative signaling pathways.
Caption: Angiotensin II AT1 Receptor Signaling Pathways.
Quantitative Data on Physiological Effects
The following tables summarize quantitative data from various studies on the effects of Angiotensin II on key physiological parameters.
Table 1: Dose-Dependent Effects of Angiotensin II on Blood Pressure in Humans
| Dose | Change in Mean Arterial Pressure (MAP) | Change in Systolic Blood Pressure (SBP) | Reference(s) |
| 15 ng/kg/min to 60 mcg/min | +23.4% (from 63.3 mmHg to 78.1 mmHg) | - | |
| 0.2 mcg/min to a 1500 mcg bolus | - | +125.2% (from 56.9 mmHg to 128.2 mmHg) | |
| 20 ng/kg/min | Increase of ~10 mmHg | - | |
| 2.5 to 30 ng/kg (PD20) | - | +20 mmHg |
PD20: Dose required to elicit a 20 mmHg increase in systolic blood pressure.
Table 2: Effects of Angiotensin II Infusion on Blood Pressure in Rodent Models
| Animal Model | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Reference(s) |
| Mice | 1.46 mg/kg/day | 28 days | Stabilized at ~160 mmHg | |
| Rats | 5.2 µg/kg/h | 14 days | Significant increase | |
| Mice | 400 ng/kg/min | 12 days | Progressive increase to ~135 mmHg | |
| Mice | 1000 ng/kg/min | 12 days | Rapid increase to ~152 mmHg | |
| Mice (aged) | 0.28 mg/kg/day | 28 days | Increase to >155 mmHg | |
| Rats | 200 ng/kg/min | 7 days | Increase of ~20 mmHg in MAP |
Table 3: In Vitro Effects of Angiotensin II on Vascular Smooth Muscle
| Preparation | Parameter Measured | Effective Concentration (EC50) or pD2 | Maximal Response | Reference(s) |
| Rat Mesenteric Artery VSMCs | Intracellular pH | pD2 = 9.2 ± 0.2 | Dose-dependent increase | |
| Rat Mesenteric Artery VSMCs | Intracellular Ca²⁺ | pD2 = 7.4 ± 0.1 | Significant increase | |
| Rat Mesenteric Artery VSMCs | Contraction | - | 30% increase | |
| Rat Aorta | Contraction | - | Dose-dependent increase (1-1000 nM, 24h) |
pD2 is the negative logarithm of the EC50.
Table 4: Effects of Angiotensin II on Aldosterone Secretion
| Model | Dose/Concentration | Effect on Aldosterone | Reference(s) |
| Conscious Rats | 0.72 ng/min | Induced aldosterone release | |
| Bovine Adrenocortical Zona Glomerulosa Cells | 1 µmol/L | Stimulated aldosterone secretion (inhibited by AT1 antagonist) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field.
Protocol for Angiotensin II-Induced Hypertension in Mice via Osmotic Mini-pumps
This protocol is widely used to create a sustained model of hypertension.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline or 0.01 M acetic acid
-
Osmotic mini-pumps (e.g., Alzet model 2004, for 28-day infusion)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, sutures or wound clips)
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week.
-
Angiotensin II Solution Preparation: Calculate the required amount of Angiotensin II based on the desired dose (e.g., 1.46 mg/kg/day), the pump flow rate, and the number of animals. Dissolve the lyophilized Angiotensin II in sterile saline or a slightly acidic solution to the final concentration.
-
Pump Filling: Under sterile conditions, fill the osmotic mini-pumps with the Angiotensin II solution according to the manufacturer's instructions. For the sham group, fill the pumps with the vehicle solution.
-
Anesthesia: Anesthetize the mouse using a reliable method.
-
Surgical Implantation:
-
Shave and disinfect the dorsal scapular region.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the filled osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal daily for signs of distress or infection.
-
Blood Pressure Measurement: Measure systolic blood pressure at baseline and regularly throughout the infusion period (e.g., weekly) using a non-invasive tail-cuff method or radiotelemetry for continuous monitoring.
Caption: Experimental Workflow for Angiotensin II-Induced Hypertension.
Protocol for In Vitro Vascular Smooth Muscle Cell Contraction Assay
This protocol assesses the direct contractile effect of Angiotensin II on isolated vascular smooth muscle.
Materials:
-
Isolated aortic or mesenteric artery rings from rats or mice
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
This compound stock solution
-
Vasoconstrictor agent for pre-contraction (e.g., phenylephrine or KCl)
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ baths between two hooks, with one hook fixed and the other connected to a force transducer.
-
Equilibration: Equilibrate the rings in the physiological salt solution for at least 60 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Pre-contraction: Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable pre-contraction plateau is reached, add Angiotensin II to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Record the change in tension after each addition.
-
Data Analysis: Express the contractile response to Angiotensin II as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 or pD2 value.
Protocol for Quantification of Aldosterone
This protocol measures the level of aldosterone in plasma or cell culture supernatant following Angiotensin II stimulation.
Materials:
-
Blood samples collected in EDTA tubes or cell culture supernatant
-
Centrifuge
-
Aldosterone ELISA kit or LC-MS/MS system
-
Reagents for sample preparation (e.g., solid-phase extraction columns if using LC-MS/MS)
Procedure:
-
Sample Collection:
-
In Vivo: Collect blood from animals at baseline and at specified time points after Angiotensin II infusion. Centrifuge the blood at 4°C to separate the plasma and store at -80°C until analysis.
-
In Vitro: Treat adrenal zona glomerulosa cells with Angiotensin II for a specified duration. Collect the cell culture supernatant and store at -80°C.
-
-
Sample Preparation (if necessary): For LC-MS/MS analysis, perform solid-phase extraction to purify and concentrate aldosterone from the sample matrix.
-
Quantification:
-
ELISA: Follow the instructions provided with the commercial ELISA kit to measure the aldosterone concentration. This typically involves incubating the sample with an antibody-coated plate, adding a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.
-
LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for highly sensitive and specific quantification of aldosterone.
-
-
Data Analysis: Calculate the concentration of aldosterone in the samples based on a standard curve. Compare the aldosterone levels between control and Angiotensin II-treated groups.
Conclusion
This compound is a pivotal regulator of blood pressure, exerting its effects through a complex interplay of vascular, adrenal, renal, and central nervous system mechanisms. The activation of AT1 receptors initiates a cascade of intracellular signaling events that ultimately lead to vasoconstriction, sodium and water retention, and increased sympathetic tone. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the physiological and pathophysiological roles of Angiotensin II and to develop novel therapeutic strategies for cardiovascular diseases. A thorough understanding of these fundamental mechanisms is essential for the continued advancement of cardiovascular pharmacology and the treatment of hypertension and related disorders.
References
The Vasoactive Peptide Angiotensin II Acetate: A Technical Deep Dive into its Pathophysiological Role in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II) acetate, a key effector peptide of the renin-angiotensin-aldosterone system (RAAS), is a potent vasoconstrictor and a central figure in the pathophysiology of hypertension.[1][2] Its multifaceted actions, mediated primarily through the Angiotensin II Type 1 (AT1) receptor, extend beyond simple blood pressure regulation to encompass a complex web of signaling cascades that drive vascular remodeling, inflammation, and oxidative stress, culminating in sustained high blood pressure and associated end-organ damage.[3][4][5] This in-depth technical guide synthesizes the current understanding of the pathophysiological role of Angiotensin II acetate in the development of hypertension, providing a comprehensive overview of its signaling pathways, quantitative effects in preclinical models, and detailed experimental protocols for its study. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development dedicated to unraveling the complexities of hypertensive disease and discovering novel therapeutic interventions.
Introduction: The Central Role of Angiotensin II in Blood Pressure Homeostasis and Disease
The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Angiotensin II is the principal bioactive product of this system, exerting a powerful influence on cardiovascular physiology. While essential for maintaining normal blood pressure, dysregulation of the RAAS and excessive Ang II activity are strongly implicated in the initiation and progression of essential hypertension and its cardiovascular complications. Ang II mediates its effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The vast majority of the well-documented pathological effects of Ang II in hypertension are mediated through the AT1 receptor.
Angiotensin II Signaling Pathways in Hypertension
The binding of Angiotensin II to its AT1 receptor on various cell types, including vascular smooth muscle cells (VSMCs), endothelial cells, and cells of the kidney and adrenal glands, triggers a cascade of intracellular signaling events that collectively contribute to the hypertensive phenotype. These pathways can be broadly categorized into G-protein dependent and G-protein independent signaling.
G-Protein Dependent Signaling
The canonical signaling pathway initiated by Ang II-AT1R interaction involves the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a primary trigger for VSMC contraction, leading to vasoconstriction and an acute rise in blood pressure. DAG, along with Ca2+, activates protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, proliferation, and inflammation.
-
G12/13 Pathway: The G12/13 pathway activates the RhoA/Rho-kinase (ROCK) signaling cascade. This pathway contributes to VSMC contraction by inhibiting myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain and sensitizing the contractile apparatus to Ca2+. The Rho/ROCK pathway is also implicated in cellular proliferation, hypertrophy, and inflammation.
Caption: Ang II G-Protein Dependent Signaling Pathways.
G-Protein Independent Signaling and Receptor Transactivation
Beyond classical G-protein coupling, the AT1 receptor engages in G-protein-independent signaling, often through the recruitment of β-arrestins. β-arrestins can act as scaffolds for various signaling molecules, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, JNK, p38 MAPK).
A crucial aspect of Ang II signaling is the transactivation of growth factor receptors, particularly the epidermal growth factor receptor (EGFR). This process involves the AT1R-mediated activation of metalloproteases (e.g., ADAM17) that cleave and release EGFR ligands, which then bind to and activate the EGFR. This transactivation is a key mechanism underlying the hypertrophic and proliferative effects of Ang II on vascular smooth muscle cells.
Caption: Ang II-induced EGFR Transactivation Pathway.
Key Pathophysiological Effects of Angiotensin II in Hypertension
The diverse signaling pathways activated by Angiotensin II converge to produce a constellation of effects that promote the development and maintenance of hypertension.
Vasoconstriction
As previously described, Ang II is a potent vasoconstrictor. The rapid, Gq-mediated increase in intracellular Ca2+ in VSMCs leads to immediate contraction and an increase in peripheral vascular resistance, a hallmark of hypertension.
Renal Effects: Sodium and Water Retention
Angiotensin II exerts profound effects on the kidneys to promote sodium and water retention, thereby increasing blood volume and contributing to elevated blood pressure. Its key renal actions include:
-
Stimulation of Aldosterone Secretion: Ang II is the primary stimulant for the synthesis and release of aldosterone from the adrenal cortex. Aldosterone acts on the distal nephron and collecting ducts to increase the reabsorption of sodium and water, and the excretion of potassium.
-
Direct Tubular Effects: Ang II directly stimulates the Na+/H+ exchanger in the proximal tubule, leading to increased sodium reabsorption.
-
Renal Hemodynamics: Ang II preferentially constricts the efferent arterioles of the glomerulus, which increases the glomerular filtration fraction and alters peritubular capillary dynamics to favor reabsorption.
Oxidative Stress and Inflammation
A critical and often-overlooked aspect of Ang II's pathophysiology is its ability to induce oxidative stress. Ang II, via the AT1 receptor, is a potent activator of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. This increase in ROS contributes to:
-
Endothelial Dysfunction: ROS can scavenge nitric oxide (NO), a key vasodilator, reducing its bioavailability and impairing endothelium-dependent relaxation.
-
Inflammation: ROS act as signaling molecules that promote the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the recruitment of inflammatory cells to the vascular wall.
-
Vascular Remodeling: Oxidative stress contributes to the hypertrophy and proliferation of VSMCs and the deposition of extracellular matrix, leading to thickening of the vascular wall.
Caption: Angiotensin II-induced Oxidative Stress.
Experimental Models of Angiotensin II-Induced Hypertension
The study of Ang II-induced hypertension heavily relies on animal models where the peptide is chronically administered to induce a hypertensive state that mimics many aspects of the human disease.
Quantitative Data from Preclinical Models
The following tables summarize representative quantitative data from studies using Ang II infusion models in rodents.
Table 1: Effects of Angiotensin II Infusion on Blood Pressure in Rodents
| Species | Ang II Dose | Duration of Infusion | Mean Arterial Pressure (mmHg) - Control | Mean Arterial Pressure (mmHg) - Ang II | Reference |
| Rat | 350 ng/min | 6 days | 94 ± 5 | 171 ± 3 | |
| Rat | 200 ng/kg/min | 7 days | 116 ± 4 | 137 ± 3 | |
| Mouse | 1.46 mg/kg/day | 28 days | ~100 (systolic) | ~160 (systolic) | |
| Dog | 80 ng/kg/min | 28 days | 123.8 ± 5.3 / 68.3 ± 3.8 (systolic/diastolic) | 159.8 ± 7.1 / 98.3 ± 6.4 (systolic/diastolic) | |
| Pig | 30 ng/kg/min | 28 days | 98 ± 5 | 133 ± 7 |
Table 2: Biochemical Changes in Angiotensin II-Induced Hypertension Models
| Species | Parameter | Control | Angiotensin II Treated | Reference |
| Rat (SHR) | Plasma Ang II (pg/ml) | - | 836 ± 205 | |
| Rat (SHR) | Plasma TBARS (nmol/ml) | - | 5.4 ± 1.0 | |
| Dog | Plasma Ang II (pg/ml) | 62.9 ± 24.5 | 455.3 ± 95.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for key experiments in the study of Ang II-induced hypertension.
Protocol for Angiotensin II Infusion in Mice using Osmotic Pumps
This protocol describes the subcutaneous implantation of osmotic pumps for the continuous delivery of Angiotensin II.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic pumps (e.g., Alzet model 1004, 2004)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, sutures)
-
Heating pad
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.
-
Angiotensin II Solution Preparation: Calculate the required amount of Ang II based on the desired dose (e.g., 1000 ng/kg/min), the pump flow rate, and the duration of the study. Dissolve the lyophilized Ang II in sterile saline.
-
Osmotic Pump Filling: Following the manufacturer's instructions, fill the osmotic pumps with the prepared Ang II solution.
-
Surgical Implantation:
-
Anesthetize the mouse.
-
Shave and sterilize the surgical area on the back, between the shoulder blades.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Suture the incision.
-
-
Post-operative Care: Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal daily for signs of distress or infection.
Caption: Workflow for Ang II-induced Hypertension Model.
Protocol for Blood Pressure Measurement in Conscious Mice using Tail-Cuff Plethysmography
This non-invasive method is commonly used to monitor blood pressure in rodents.
Materials:
-
Tail-cuff plethysmography system (including a cuff, a pulse sensor, and a heating platform)
-
Mouse restrainer
Procedure:
-
Acclimatization: Acclimate the mice to the restrainer and the measurement procedure for several days before data collection to minimize stress-induced blood pressure fluctuations.
-
Measurement:
-
Place the mouse in the restrainer on the heated platform (37°C) to promote vasodilation in the tail.
-
Position the tail cuff and pulse sensor on the mouse's tail according to the manufacturer's instructions.
-
The system will automatically inflate and deflate the cuff while recording systolic and diastolic blood pressure.
-
Perform multiple measurements for each mouse and average the values to obtain a reliable reading.
-
Conclusion and Future Directions
This compound is a pivotal molecule in the intricate pathophysiology of hypertension. Its ability to induce vasoconstriction, promote renal sodium and water retention, and generate oxidative stress and inflammation through a complex network of signaling pathways solidifies its role as a key therapeutic target. The experimental models and protocols described herein provide a robust framework for investigating the mechanisms of Ang II-induced hypertension and for the preclinical evaluation of novel antihypertensive agents.
Future research should continue to dissect the nuances of AT1 receptor signaling, including the roles of receptor-interacting proteins and the potential for biased agonism to selectively target pathological pathways. Furthermore, a deeper understanding of the interplay between Ang II and other systems, such as the immune system and the gut microbiome, will undoubtedly reveal new avenues for therapeutic intervention in the fight against hypertensive cardiovascular disease.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of angiotensin II in blood pressure regulation and in the pathophysiology of cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Intracellular Signaling Cascades Activated by Angiotensin II
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, cardiovascular homeostasis, and fluid balance.[1] The biological actions of Ang II are mediated through its binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[2][3] The majority of the well-characterized physiological and pathophysiological effects of Ang II, including vasoconstriction, inflammation, cell growth, and fibrosis, are transduced through the AT1 receptor.[3][4] This technical guide provides a comprehensive overview of the complex and interconnected intracellular signaling cascades activated by Angiotensin II following its binding to the AT1 receptor. The information presented is targeted toward researchers, scientists, and drug development professionals working to understand the molecular mechanisms of Ang II and to develop novel therapeutic interventions.
Note: Angiotensin II acetate is a common salt form of the peptide used in research settings; its activation of intracellular signaling pathways is functionally identical to that of the native Angiotensin II peptide.
Core Signaling Paradigms of the AT1 Receptor
The AT1 receptor is a prototypical seven-transmembrane GPCR that couples to several families of heterotrimeric G proteins, including Gq/11, G12/13, and Gi/o. Upon Ang II binding, the receptor undergoes a conformational change, initiating a multitude of signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways. These pathways often exhibit significant crosstalk and lead to the activation of downstream effectors, including phospholipases, protein kinases, and the generation of reactive oxygen species (ROS).
G Protein-Dependent Signaling Cascades
The Canonical Gq/11-PLC-IP3/DAG Pathway
The predominant and most well-established signaling cascade initiated by the AT1 receptor involves its coupling to the Gq/11 family of G proteins. This interaction is the primary transduction mechanism in major physiological target tissues.
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is fundamental for acute cellular responses like smooth muscle contraction.
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates isoforms of Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, influencing processes like gene expression, cell growth, and hypertrophy.
-
G12/13 and the RhoA/ROCK Pathway
The AT1 receptor also couples to G12/13 proteins, which activates the RhoA/Rho-kinase (ROCK) signaling pathway. This cascade is crucial for sustained vasoconstriction, cell migration, and cytoskeletal remodeling.
-
Activation of RhoGEFs: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).
-
Activation of RhoA: RhoGEFs promote the exchange of GDP for GTP on the small G-protein RhoA, converting it to its active, GTP-bound state.
-
ROCK Activation and Downstream Effects: Active RhoA binds to and activates its primary effector, ROCK. ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain (MLC). This enhances the interaction between actin and myosin, promoting stress fiber formation and smooth muscle contraction.
Tyrosine Kinase-Mediated Pathways
Ang II is a potent activator of numerous protein tyrosine kinases, a function not traditionally associated with GPCRs. This signaling occurs through both direct interaction and receptor transactivation mechanisms.
The JAK/STAT Pathway
Ang II can directly activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a signaling cascade typically associated with cytokine receptors. This pathway is linked to the chronic pathophysiological effects of Ang II, including cardiac hypertrophy and vascular inflammation.
-
JAK Kinase Activation: Upon Ang II binding, the AT1 receptor associates with and activates members of the JAK family, particularly JAK2 and Tyk2.
-
STAT Phosphorylation and Dimerization: The activated JAKs phosphorylate latent STAT proteins (e.g., STAT1, STAT2) residing in the cytoplasm.
-
Nuclear Translocation and Gene Regulation: Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in growth and inflammation.
Transactivation of Receptor Tyrosine Kinases (RTKs)
A key mechanism of Ang II signaling involves the "transactivation" of RTKs, most notably the Epidermal Growth Factor Receptor (EGFR). This process links GPCR activation to canonical growth factor signaling pathways.
-
Upstream Activation: Ang II binding to the AT1 receptor activates intracellular kinases, such as c-Src, and stimulates the production of ROS.
-
Metalloprotease Activation: These signals converge to activate a membrane-bound metalloprotease, ADAM17 (TACE).
-
Ligand Shedding: Activated ADAM17 cleaves membrane-anchored pro-ligands, such as pro-Heparin-Binding EGF (pro-HB-EGF), releasing the mature growth factor into the extracellular space.
-
EGFR Activation: The shed HB-EGF binds to and activates the EGFR in an autocrine or paracrine manner, initiating downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.
Mitogen-Activated Protein Kinase (MAPK) Cascades
Ang II is a potent activator of all three major MAPK families: Extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are central regulators of gene expression, cell proliferation, hypertrophy, and inflammation. Activation of MAPKs can occur through multiple upstream mechanisms, including PKC activation, EGFR transactivation, and ROS generation. For example, inhibiting the MAPK pathway has been shown to block Ang II-induced DNA synthesis and migration in vascular smooth muscle cells.
Reactive Oxygen Species (ROS) Signaling
A critical component of Ang II signaling is the rapid generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.
-
NAD(P)H Oxidase Activation: Ang II, acting through the AT1 receptor and PKC, stimulates the multi-subunit enzyme complex NAD(P)H oxidase.
-
ROS Production: This enzyme complex is a major source of superoxide in vascular cells.
-
ROS as Second Messengers: ROS are not merely damaging byproducts; they function as crucial intracellular second messengers. They modulate the activity of numerous signaling proteins, including protein tyrosine phosphatases, kinases (like p38 MAPK and Akt), and transcription factors, thereby amplifying and diversifying the initial Ang II signal.
G Protein-Independent Signaling: The β-Arrestin Pathway
Beyond their classical role in terminating G protein signaling, β-arrestins have emerged as versatile scaffold proteins that initiate their own wave of G protein-independent signaling.
-
Receptor Phosphorylation: Following activation by Ang II, the AT1 receptor's C-terminal tail is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin.
-
Signal Termination and Internalization: β-arrestin binding sterically hinders further G protein coupling, terminating that phase of signaling, and targets the receptor for internalization via clathrin-coated pits.
-
Scaffolding and Signal Initiation: Simultaneously, β-arrestin can act as a scaffold, recruiting and activating other signaling molecules, such as components of the MAPK cascade (e.g., ERK), in a spatially and temporally distinct manner from G protein-mediated activation.
Quantitative Data Summary
While much of the literature provides qualitative descriptions of pathway activation, some studies offer quantitative insights into the signaling dynamics.
| Parameter Measured | Cell/System Type | Ang II Treatment | Observation | Reference |
| Co-immunoprecipitation | Rat Heart (in vivo) | Pressure overload | 20-fold increase in AT1R association with JAK2/Tyk2 at 15 min | |
| MAPK Activity | Rat Vascular Smooth Muscle Cells | 100 nmol/L | 69% reduction with PD 98059 (MEK inhibitor) | |
| DNA Synthesis | Rat Vascular Smooth Muscle Cells | 100 nmol/L | Completely inhibited by PD 98059 | |
| Cell Migration | Rat Vascular Smooth Muscle Cells | 100 nmol/L | 76% attenuation with PD 98059 | |
| Protein Synthesis | Rat Aorta (in vivo) | 400 ng/kg/min for 24h | Nearly doubled |
Key Experimental Protocols
Investigating the complex signaling networks of Angiotensin II requires a variety of molecular biology techniques. Below are generalized protocols for key experiments frequently cited in the literature.
Protocol 1: Western Blotting for Protein Phosphorylation
This is the most common method to assess the activation state of kinases and other signaling proteins, as phosphorylation is a hallmark of activation.
-
Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells, cardiomyocytes) and grow to near confluence. Serum-starve cells for 12-24 hours to reduce basal signaling activity. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate lysate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-STAT1).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to determine if two proteins physically interact within the cell, such as the association between the AT1 receptor and JAK2.
-
Cell Lysis: Treat and lyse cells as described above, but use a milder, non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait," e.g., anti-AT1R antibody).
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the bait protein and any proteins bound to it (the "prey").
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads using a sample loading buffer and boiling. Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest (the "prey," e.g., anti-JAK2 antibody).
Experimental Workflow Diagram
Conclusion
The intracellular signaling activated by Angiotensin II via the AT1 receptor is remarkably complex, involving a highly integrated network of G protein-dependent and -independent pathways. These cascades, including the canonical Gq/PLC pathway, Rho/ROCK activation, JAK/STAT signaling, RTK transactivation, MAPK activation, and ROS generation, do not operate in isolation but are subject to extensive crosstalk and feedback regulation. A thorough understanding of these intricate molecular mechanisms is fundamental for researchers in cardiovascular physiology and is paramount for drug development professionals seeking to design more effective and targeted therapies for a range of diseases, from hypertension and heart failure to atherosclerosis and renal fibrosis. The continued elucidation of these pathways will undoubtedly reveal new opportunities for therapeutic intervention.
References
- 1. Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 3. The angiotensin II type 2 receptor in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Angiotensin II Acetate Receptor Binding Assay for AT1 and AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting angiotensin II (Ang II) receptor binding assays for the AT1 and AT2 receptor subtypes. The methodologies described are essential for the characterization of novel compounds, enabling the determination of their affinity and selectivity for these critical G protein-coupled receptors (GPCRs) involved in cardiovascular and physiological regulation.
Introduction
Angiotensin II is a key effector peptide of the renin-angiotensin system (RAS), exerting its effects through two primary receptor subtypes: AT1 and AT2.[1][2] These receptors, both members of the serpentine receptor superfamily, share only 32% homology and mediate distinct, often opposing, physiological effects.[3]
The AT1 receptor is responsible for the classical effects of Ang II, including vasoconstriction, sodium and water retention, and cellular proliferation.[4] Its signaling cascade involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC).
Conversely, the AT2 receptor is thought to counterbalance the actions of the AT1 receptor. Its activation is associated with vasodilation, anti-proliferative effects, and apoptosis. The AT2 signaling pathway is less completely understood but is known to involve the activation of protein phosphatases and the nitric oxide-cyclic GMP pathway.
Pharmacologically, the two receptors can be distinguished by their differential affinities for specific non-peptide ligands. AT1 receptors show high affinity for biphenylimidazole compounds like losartan , while AT2 receptors have high affinity for tetrahydroimidazopyridines such as PD 123319 .
Radioligand binding assays are a fundamental tool for studying these receptors, providing quantitative data on ligand affinity (Ki) and receptor density (Bmax). Competition binding assays, a common format, are used to determine the affinity of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Signaling Pathways
Experimental Protocols
A radioligand competition binding assay is utilized to determine the affinity (Ki) of a test compound for the AT1 and AT2 receptors. This is achieved by measuring the concentration-dependent inhibition of a specific radioligand's binding to the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from HEK-293 cells stably transfected with either human AT1 or AT2 receptors. Rat liver membranes can also be used as a source for AT1a receptors.
-
Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II. This is a commonly used radiolabeled analog of Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands for Non-specific Binding (NSB):
-
For AT1 assays: 1 µM Angiotensin II or 10 µM Losartan.
-
For AT2 assays: 1 µM Angiotensin II or 10 µM PD 123319.
-
-
Test Compounds: Serial dilutions of the compounds under investigation.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Assay Protocol
This protocol is for a competition binding assay performed in a 96-well plate format with a final assay volume of 250 µL.
-
Preparation of Reagents:
-
Thaw the frozen receptor membrane preparation on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration that results in <10% of the added radioligand being bound. This concentration must be optimized for each batch of membranes.
-
Prepare a working solution of the radioligand ([¹²⁵I]-[Sar¹,Ile⁸]Ang II) in Assay Buffer at a concentration equal to its Kd value (typically in the low nM range). The Kd should be determined experimentally through saturation binding assays.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Prepare the unlabeled ligand for NSB determination at a high concentration (e.g., 100x the Kd of Ang II).
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Unlabeled Ligand (for NSB) + 50 µL Radioligand + 150 µL Membrane Preparation.
-
Test Compound: 50 µL Test Compound Dilution + 50 µL Radioligand + 150 µL Membrane Preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 22-25°C) for 60-180 minutes to reach equilibrium. The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Rapidly filter the contents of each well through the PEI-presoaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following tables summarize the binding affinities (Ki) and IC50 values for standard reference compounds at the human AT1 and AT2 receptors. These values are compiled from the scientific literature and serve as a benchmark for experimental results.
Table 1: Binding Affinities of Ligands for the Human AT1 Receptor
| Compound | Class | Ki (nM) | Reference |
| Angiotensin II | Endogenous Agonist | 0.2 - 2.0 | |
| [Sar¹,Ile⁸]Ang II | Agonist Analog | ~1.2 | |
| Losartan | Antagonist | 3.4 - 20 | |
| Valsartan | Antagonist | 3.0 - 15 | |
| Candesartan | Antagonist | 0.3 - 3.4 | |
| Telmisartan | Antagonist | 2.0 - 10 | |
| Olmesartan | Antagonist | ~4.4 |
Table 2: Binding Affinities and IC50 Values of Ligands for the Human AT2 Receptor
| Compound | Class | Ki (nM) | IC50 (nM) | Reference |
| Angiotensin II | Endogenous Agonist | 0.1 - 0.5 | 0.23 | |
| Angiotensin III | Endogenous Agonist | - | 2.06 | |
| CGP 42112A | Agonist | ~0.2 | - | |
| PD 123319 | Antagonist | 0.6 - 2.0 | - | |
| EMA401 | Antagonist | - | 26 |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., cell type, radioligand, buffer composition).
References
Application Notes: Quantifying Gene Expression Changes in Response to Angiotensin II Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent vasopressor and the primary bioactive peptide of the renin-angiotensin system (RAS).[1] Beyond its role in blood pressure regulation, Ang II is a multifunctional hormone that influences a wide range of cellular processes, including cell growth, inflammation, fibrosis, and apoptosis.[1] The effects of Ang II are primarily mediated through two G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and type 2 receptor (AT2R).[2] Activation of these receptors triggers complex intracellular signaling cascades that ultimately alter gene expression, contributing to the pathogenesis of cardiovascular diseases like hypertension and cardiac hypertrophy.[1][2]
Understanding the specific changes in gene transcription following Angiotensin II acetate treatment is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies. These application notes provide detailed protocols and guidance for quantifying Ang II-induced gene expression changes using both targeted (RT-qPCR) and global (RNA-Sequencing) approaches.
Angiotensin II Signaling and Gene Regulation
Angiotensin II exerts its effects on gene expression by activating intricate signaling pathways. The majority of its pathophysiological effects are mediated by the AT1R. Upon Ang II binding, the AT1R activates Gq/11, stimulating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and the activation of Protein Kinase C (PKC).
These initial events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, JNK, p38), which activate a host of transcription factors. Key transcription factors regulated by Ang II include Activator Protein 1 (AP-1), Signal Transducer and Activator of Transcription (STATs), and Nuclear Factor-kappaB (NF-κB). The activation and translocation of these factors to the nucleus drive the transcription of genes involved in inflammation, fibrosis, and cellular growth.
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Design Considerations
-
Cell/Animal Model Selection: The choice of model is critical as Ang II signaling is cell-type dependent. Cardiovascular-relevant cells like vascular smooth muscle cells (VSMCs), cardiac fibroblasts, and cardiomyocytes are common choices. In vivo studies often use mouse models with subcutaneously implanted osmotic minipumps for continuous Ang II infusion.
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to capture the full spectrum of gene expression changes.
-
Concentration: In vitro studies often use Ang II concentrations in the nanomolar range (e.g., 10 nM).
-
Duration: Transcriptional changes can be rapid or delayed. Time points should be chosen to capture both early (e.g., 1, 3, 6, 12 hours) and late (e.g., 24, 48 hours, or 1-15 days for in vivo studies) responses.
-
-
Controls: Appropriate controls are mandatory.
-
Vehicle Control: Cells or animals treated with the vehicle (e.g., saline) used to dissolve the this compound.
-
Untreated Control: A baseline group to control for handling and incubation effects.
-
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general framework for treating adherent cells in culture.
-
Cell Seeding: Plate cells (e.g., rat cardiac fibroblasts) in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce baseline signaling activity, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Preparation of this compound Solution:
-
Prepare a high-concentration stock solution (e.g., 1 mM) of this compound in sterile, nuclease-free water or saline.
-
Prepare working solutions by diluting the stock solution in a serum-free or low-serum culture medium to the desired final concentrations.
-
-
Treatment:
-
Remove the starvation medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the predetermined time course (e.g., 12 hours).
-
-
Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a kit-based buffer).
Protocol 2: Gene Expression Analysis by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for accurate quantification of a targeted set of genes.
Caption: Workflow for quantifying gene expression via RT-qPCR.
-
RNA Extraction and QC: Isolate total RNA from the cell lysates using a standard protocol (e.g., RNeasy Kit, Qiagen). Assess RNA purity (A260/280 ratio) and integrity (RIN score) using a spectrophotometer and a bioanalyzer, respectively.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design or obtain pre-validated primers for target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction:
-
Set up triplicate reactions for each sample and gene in a qPCR plate using a SYBR Green-based master mix.
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermal Cycling: Perform the reaction on a real-time PCR instrument with a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).
-
Data Analysis:
-
Determine the quantification cycle (Cq) or threshold cycle (Ct) for each reaction.
-
Calculate relative gene expression using the ΔΔCt method. Normalize the target gene Cq values to the geometric mean of the housekeeping genes (ΔCt) and then normalize to the vehicle control group (ΔΔCt).
-
Protocol 3: Global Gene Expression Analysis by RNA-Sequencing
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the entire transcriptome, enabling the discovery of novel genes and pathways affected by Ang II.
Caption: Workflow for global gene expression analysis via RNA-Seq.
-
RNA Extraction and QC: Follow the same procedure as for RT-qPCR. High-quality RNA (RIN > 8) is crucial for RNA-Seq.
-
cDNA Library Preparation:
-
Isolate messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina) to a desired read depth (typically 20-30 million reads per sample).
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between Ang II-treated and control groups using packages like DESeq2 or edgeR. The thresholds for significance are typically a fold change > |1.5| or |2| and an adjusted p-value < 0.05.
-
Data Presentation: Summary of Angiotensin II-Induced Gene Expression Changes
The following table summarizes genes found to be differentially regulated by Angiotensin II treatment across various experimental models, as identified through literature review.
| Gene Symbol | Gene Name | Model System | Direction of Change | Experimental Method | Reference |
| Pro-Inflammatory / Pro-Fibrotic Genes | |||||
| IL1B | Interleukin 1 Beta | Rat Cardiac Fibroblasts | Upregulated | RNA-Seq | |
| MMP3 | Matrix Metallopeptidase 3 | Rat Cardiac Fibroblasts | Upregulated | RNA-Seq | |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Mouse Heart | Upregulated | Microarray, qPCR | |
| CTGF | Connective Tissue Growth Factor | HL-1 Cells (Cardiomyocytes) | Upregulated | qPCR, Western Blot | |
| TGF-β | Transforming Growth Factor Beta | HL-1 Cells (Cardiomyocytes) | Upregulated | qPCR, Western Blot | |
| Collagen I | Collagen Type I | Rat Atrial Tissue | Upregulated | Western Blot | |
| MCP-2 (CCL8) | Monocyte Chemoattractant Protein 2 | THP-1 Cells (Macrophages) | Upregulated | Microarray, RT-PCR | |
| Ccl7 | C-C Motif Chemokine Ligand 7 | Mouse Heart | Upregulated | Microarray, qPCR | |
| Signaling & Other Genes | |||||
| ACE2 | Angiotensin I Converting Enzyme 2 | Dahl Rat Heart (Male) | Upregulated | qPCR | |
| Pik3cg | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma | Mouse Atrium | Upregulated | Microarray, qPCR | |
| Prkaca | Protein Kinase CAMP-Activated Catalytic Subunit Alpha | Mouse Aorta | Downregulated | Microarray, qPCR | |
| AT1R | Angiotensin II Receptor Type 1 | Human Failing Ventricle | Downregulated | RT-PCR | |
| ACACB | Acetyl-CoA Carboxylase Beta | Rat Cardiac Fibroblasts | Associated with response | RNA-Seq | |
| NOS2 | Nitric Oxide Synthase 2 | Rat Cardiac Fibroblasts | Associated with response | RNA-Seq |
References
Application Notes and Protocols for Studying Vascular Inflammation in vitro using Angiotensin II Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a key effector peptide of the renin-angiotensin system (RAS) and plays a critical role in the pathophysiology of cardiovascular diseases.[1][2] Beyond its well-known vasoconstrictive effects, Ang II is a potent pro-inflammatory mediator in the vascular wall, contributing to the initiation and progression of conditions such as atherosclerosis, hypertension, and diabetes-induced vascular complications.[3] In vitro models using Angiotensin II acetate are invaluable tools for elucidating the molecular mechanisms of vascular inflammation and for the preclinical evaluation of novel therapeutic agents.
Angiotensin II exerts its pro-inflammatory effects primarily through the Angiotensin II type 1 (AT1) receptor. Activation of the AT1 receptor in vascular cells, including endothelial cells and vascular smooth muscle cells (VSMCs), triggers a cascade of intracellular signaling events. These include the production of reactive oxygen species (ROS) via NADPH oxidase activation, and the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the upregulation of various pro-inflammatory genes, including cytokines (e.g., Interleukin-6), chemokines, and adhesion molecules (e.g., VCAM-1, ICAM-1), which promote leukocyte recruitment and infiltration into the vascular wall.
This document provides detailed application notes and protocols for utilizing this compound to induce and study vascular inflammation in in vitro cell culture systems.
Data Presentation
Table 1: this compound Concentration and Treatment Time for Inducing Inflammatory Responses in Vascular Cells
| Cell Type | Angiotensin II Concentration | Treatment Time | Observed Inflammatory Response | Reference |
| Rat Vascular Smooth Muscle Cells (VSMCs) | 10⁻⁹ mol/L (1 nM) | 1 hour | 5-fold increase in NF-κB DNA binding activity. | |
| Rat Vascular Smooth Muscle Cells (VSMCs) | 100 nmol/L | 15 minutes to 24 hours | Biphasic activation of NF-κB; induction of IL-6 mRNA. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1, 1, 10, 100 µmol/L | 48 hours | Increased ROS production, apoptosis, and ICAM-1 expression; decreased nitric oxide secretion. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1, 10, 100 µmol/L | Not specified | Increased apoptosis. | |
| Human Aortic Endothelial Cells (HAECs) | 10⁻⁷, 10⁻⁶, 10⁻⁵ mol/L | Not specified | Reduction in high salt-induced superoxide anion formation. | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.01, 0.1, 1 µM | Not specified | Increased cell proliferation. |
Table 2: Key Inflammatory Markers Modulated by Angiotensin II in Vascular Cells
| Marker | Cell Type | Regulation by Ang II | Method of Detection |
| NF-κB | Rat VSMCs | Upregulation/Activation | Electrophoretic Mobility Shift Assay (EMSA), Western Blot (p65 nuclear translocation) |
| IL-6 | Rat VSMCs, Human HUVECs | Upregulation | Luciferase Reporter Assay, qPCR, ELISA |
| VCAM-1 | Rat VSMCs | Upregulation | Not specified |
| ICAM-1 | Rat VSMCs, HUVECs | Upregulation | Western Blot, qPCR |
| Reactive Oxygen Species (ROS) | HUVECs, HAECs | Increased Production | Flow Cytometry, Fluorescence Microscopy (e.g., using DCF-DA or DHE) |
| p-eNOS | HUVECs | Downregulation | Western Blot |
| Endothelin-1 (ET-1) | HUVECs | Increased Synthesis | ELISA |
Signaling Pathways
Angiotensin II-induced vascular inflammation is mediated by complex signaling networks. A predominant pathway involves the activation of NF-κB, which can occur through both classical and non-classical mechanisms in vascular smooth muscle cells.
Caption: Angiotensin II signaling pathways leading to NF-κB activation in vascular smooth muscle cells.
Experimental Workflow
A typical workflow for studying Angiotensin II-induced vascular inflammation in vitro involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for studying Angiotensin II-induced vascular inflammation.
Experimental Protocols
Protocol 1: Cell Culture and Angiotensin II Treatment
This protocol describes the general procedure for culturing and treating vascular cells with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)
-
Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for VSMCs)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (powder)
-
Sterile, nuclease-free water or appropriate solvent
-
Cell culture plates (e.g., 6-well or 12-well plates)
Procedure:
-
Cell Seeding: Culture HUVECs or VSMCs in T-75 flasks until they reach 80-90% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and seed them into appropriate culture plates at a desired density. Allow the cells to adhere and grow for 24 hours.
-
Serum Starvation: To synchronize the cells and reduce basal signaling activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.
-
Preparation of Angiotensin II Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the powder in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment: Dilute the Angiotensin II stock solution in the serum-free medium to the desired final concentration (e.g., 100 nM). Remove the starvation medium from the cells and add the Angiotensin II-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, collect the cell supernatant for cytokine analysis (Protocol 3) and/or lyse the cells for protein or RNA extraction (Protocols 2 and 4).
Protocol 2: Western Blot for NF-κB Activation (p65 Phosphorylation)
This protocol outlines the detection of phosphorylated p65, a marker of NF-κB activation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p65 and a housekeeping protein like β-actin.
Protocol 3: ELISA for IL-6 Secretion
This protocol describes the quantification of secreted IL-6 in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and untreated cells
-
IL-6 ELISA kit (ensure it is specific for the species of your cells)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after Angiotensin II treatment and centrifuge to remove any detached cells or debris. Store at -80°C until use.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific IL-6 ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow IL-6 to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided standards and calculate the concentration of IL-6 in the samples.
Protocol 4: qPCR for ICAM-1 Gene Expression
This protocol details the measurement of ICAM-1 mRNA levels.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ICAM-1 and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for ICAM-1 or the housekeeping gene, and the qPCR master mix.
-
qPCR Run: Run the reaction in a qPCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of ICAM-1 normalized to the housekeeping gene using the ΔΔCt method.
Conclusion
The use of this compound in in vitro models of vascular inflammation provides a robust and reproducible system for investigating the molecular underpinnings of cardiovascular disease. The protocols and data presented here offer a comprehensive guide for researchers to establish these models and analyze key inflammatory endpoints. By understanding the signaling pathways and cellular responses initiated by Angiotensin II, new therapeutic strategies can be developed to mitigate vascular inflammation.
References
Application Notes and Protocols: Angiotensin II Acetate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial peptide hormone within the renin-angiotensin system (RAS) that plays a significant role in cardiovascular and neuronal regulation.[1][2] While its peripheral effects on blood pressure are well-documented, a growing body of research highlights the presence and functional importance of an independent RAS within the brain.[3][4][5] Angiotensin II acetate, a salt form of Ang II, is a vital tool for investigating the peptide's diverse functions in the central nervous system (CNS). These functions include the regulation of sympathetic outflow, neuroinflammation, synaptic transmission, and behavior.
Ang II exerts its effects in the brain primarily through two G-protein coupled receptors: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Stimulation of AT1 receptors is largely associated with vasoconstriction, neuronal activation, and pro-inflammatory responses, while AT2 receptor activation often counteracts these effects, promoting vasodilation and neuroprotection. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, aimed at facilitating the study of its complex roles in brain function and pathology.
Data Presentation
Table 1: Effects of Angiotensin II on Neuronal Activity and Physiology
| Parameter | Ang II Concentration | Cell/Tissue Type | Effect | Reference |
| Spontaneous Firing Rate | 100 nM | Cultured rat hypothalamic and brain stem neurons | Increased from 0.8 ± 0.3 Hz to 1.3 ± 0.4 Hz | |
| Threshold for Action Potential | 100 nM | Cultured rat hypothalamic and brain stem neurons | Decreased from 82 ± 4 pA to 62 ± 5 pA | |
| Neuronal Activation (Manganese-Enhanced MRI) | 36 µg/kg (I.P. injection) | Rat brain (in vivo) | ~25% increase in Subfornical Organ (SFO) | |
| Neuronal Activation (Manganese-Enhanced MRI) | 36 µg/kg (I.P. injection) | Rat brain (in vivo) | ~20% increase in Paraventricular Nucleus (PVN) | |
| Neuronal Activation (Manganese-Enhanced MRI) | 36 µg/kg (I.P. injection) | Rat brain (in vivo) | ~900% increase in Rostral Ventrolateral Medulla (RVLM) | |
| Microglial Activation | 36 µg/kg (I.P. injection) | Rat brain (in vivo) | ~400% increase at 1 hour, ~277% increase at 24 hours | |
| Spontaneous Release in Hypothalamus | Not applicable | Anesthetized rat (in vivo) | 4.4 ± 1.5 to 8.2 ± 2.2 pg/ml |
Table 2: Pharmacological Modulators of Angiotensin II Signaling in Neuroscience
| Compound | Target | Concentration/Dose | Application | Effect | Reference |
| Losartan | AT1 Receptor Antagonist | 1 µM | In vitro (neuronal culture) | Reversed Ang II-induced increase in firing rate | |
| Candesartan | AT1 Receptor Blocker | 3 mg/kg (p.o. x 5 days) | In vivo (rat) | Involved in neuroadaptive changes induced by amphetamine | |
| PD123319 | AT2 Receptor Antagonist | 3 µg (ICV) | In vivo (rat) | Increased pro-inflammatory cytokines (TNF-α, IL-1β) in PVN | |
| CGP42112A | AT2 Receptor Agonist | 1 mg/kg (i.p.) | In vivo (mouse) | Decreased pro-inflammatory cytokines and increased anti-inflammatory IL-10 | |
| Compound 21 (C21) | AT2 Receptor Agonist | 0.14 mg/kg (ICV) | In vivo (rat) | Reduced microglia activation and macrophage infiltration |
Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 receptor is coupled to Gq/11 and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses including neuronal excitation and vasoconstriction. The AT2 receptor, on the other hand, often opposes AT1 receptor actions, though its signaling is less completely understood. It is known to activate phosphatases and be involved in pathways leading to vasodilation and anti-inflammatory effects.
Caption: Angiotensin II signaling pathways via AT1 and AT2 receptors.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Patch-Clamp Recording of Neuronal Firing
This protocol is adapted from studies investigating the chronotropic effects of Ang II on cultured neurons.
Objective: To measure the effect of this compound on the spontaneous firing rate and action potential threshold of cultured neurons.
Materials:
-
Primary neuronal culture (e.g., from rat hypothalamus and brain stem)
-
This compound solution (100 nM in artificial cerebrospinal fluid - aCSF)
-
Losartan (AT1 receptor antagonist, 1 µM in aCSF)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Na2, 0.5 GTP-Na, pH adjusted to 7.3 with KOH.
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record spontaneous neuronal firing in current-clamp mode for a baseline period (e.g., 5 minutes).
-
Switch the perfusion to aCSF containing 100 nM this compound and record for another 5-10 minutes.
-
To determine the action potential threshold, apply depolarizing current steps of increasing amplitude (e.g., in 5 pA increments) from the resting membrane potential. The threshold is the minimum current required to elicit an action potential.
-
(Optional) To confirm the involvement of AT1 receptors, after Ang II application, perfuse with aCSF containing both 100 nM this compound and 1 µM Losartan.
-
Analyze the data to determine changes in firing frequency (Hz) and action potential threshold (pA).
Caption: Workflow for patch-clamp recording of Ang II effects.
Protocol 2: In Vivo Microinjection and Analysis of Neuronal Activation
This protocol is a general guide based on studies using intracerebroventricular (ICV) injections and Fos protein immunohistochemistry to map neuronal activation.
Objective: To identify brain regions activated by central administration of this compound.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Microinjection pump and syringe
-
Guide cannula and injector
-
This compound solution (e.g., 1 µg in 1 µl sterile saline)
-
Saline (vehicle control)
-
Perfusion solutions: saline with heparin, 4% paraformaldehyde in phosphate buffer (PB)
-
Immunohistochemistry reagents: primary antibody against c-Fos, secondary antibody, and detection system (e.g., DAB).
-
Microscope for imaging.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula aimed at a lateral ventricle. Allow the animal to recover for at least one week.
-
On the day of the experiment, gently restrain the animal and perform an ICV injection of either this compound solution or saline vehicle through the implanted cannula over 1 minute.
-
Return the animal to its home cage.
-
After a set time (e.g., 90-120 minutes) to allow for c-Fos protein expression, deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Extract the brain and post-fix overnight in 4% paraformaldehyde, then transfer to a sucrose solution for cryoprotection.
-
Section the brain on a cryostat or vibratome.
-
Perform immunohistochemistry for c-Fos on the brain sections.
-
Mount the sections, coverslip, and visualize under a microscope.
-
Quantify the number of Fos-positive cells in specific brain regions of interest (e.g., PVN, SFO, NTS).
Caption: Workflow for in vivo neuronal activation analysis.
Conclusion
This compound is an indispensable tool for elucidating the multifaceted roles of the brain's renin-angiotensin system. Its application in neuroscience research continues to provide critical insights into the regulation of cardiovascular function, neuroinflammation, and various neurological and psychiatric disorders. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further unraveling the complex actions of Angiotensin II in the central nervous system. Careful consideration of dosage, route of administration, and appropriate controls are paramount for obtaining robust and reproducible results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II in central nervous system physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Recent Advances in the Endogenous Brain Renin-Angiotensin System and Drugs Acting on It - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiotensin II Acetate in Diabetic Nephropathy Research
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease globally.[1] The renin-angiotensin system (RAS) is a critical pathway in its pathogenesis, with Angiotensin II (Ang II) being the primary effector molecule.[2][3] Ang II contributes to renal injury through both hemodynamic and non-hemodynamic mechanisms.[3] It promotes vasoconstriction, leading to increased intraglomerular pressure, and also directly stimulates cellular processes like inflammation, fibrosis, and oxidative stress.[2] Consequently, Angiotensin II acetate is an invaluable tool for researchers to induce, accelerate, and investigate the mechanisms of diabetic nephropathy in experimental models, providing a platform to test potential therapeutic interventions. These notes provide an overview of the key applications, signaling pathways, and detailed protocols for using Angiotensin II in this research context.
Key Signaling Pathways in Angiotensin II-Mediated Renal Injury
Angiotensin II exerts its pathological effects by activating complex intracellular signaling cascades, primarily through the Angiotensin II type 1 (AT1) receptor. These pathways converge to promote podocyte injury, inflammation, and fibrosis, which are hallmarks of diabetic nephropathy.
Podocyte Injury and Glomerulosclerosis
Ang II is a direct mediator of podocyte injury (podocytopathy), which is crucial for the integrity of the glomerular filtration barrier. Ang II-induced podocyte damage leads to foot process effacement, apoptosis, and detachment, resulting in albuminuria. Key downstream effectors include Reactive Oxygen Species (ROS) and Transforming Growth Factor-beta (TGF-β), which drive the accumulation of extracellular matrix (ECM) proteins, leading to glomerulosclerosis.
References
Application Note: Quantification of Angiotensin II Acetate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of Angiotensin II acetate, a potent vasoconstrictor peptide, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is applicable for the analysis of this compound in bulk pharmaceutical ingredients and formulated products. This document includes a comprehensive experimental protocol, instrument parameters, and sample preparation guidelines. Additionally, it outlines the primary signaling pathway of Angiotensin II and presents an experimental workflow for its quantification.
Introduction
Angiotensin II is an octapeptide hormone that plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.[1] As a potent vasoconstrictor, the accurate quantification of Angiotensin II is crucial in various research and drug development contexts. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound with high specificity and sensitivity. This application note details a validated RP-HPLC method suitable for this purpose.
Angiotensin II Signaling Pathway
Angiotensin II exerts its physiological effects by binding to its receptors, primarily the Angiotensin II Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). The binding of Angiotensin II to AT1R, a G protein-coupled receptor, initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses such as vasoconstriction, inflammation, and cellular growth.[2][3]
Experimental Workflow for HPLC Quantification
The quantification of this compound by HPLC involves a systematic workflow that begins with precise sample preparation, followed by chromatographic separation and data analysis. This process ensures the accuracy and reproducibility of the results.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Syringe Filters
Instrumentation
An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 220 nm[4] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the this compound formulation in Mobile Phase A to a final concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification and Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. The linearity of the method should be assessed by a correlation coefficient (r²) of ≥ 0.999.
Quantitative Data Summary
The performance of the HPLC method for Angiotensin II quantification has been validated in several studies. The following tables summarize typical validation parameters.
Table 3: Method Validation Parameters for Angiotensin II Quantification
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 15 µg/mL | |
| Limit of Detection (LOD) | 0.005 µg/mL | |
| Limit of Quantification (LOQ) | 0.017 µg/mL | |
| Recovery | 97.28% | |
| Intra-day Precision (%RSD) | < 2% | |
| Inter-day Precision (%RSD) | < 3% |
Table 4: Stability of Angiotensin II Solutions
| Condition | Duration | Stability | Reference |
| Refrigerated (5 ± 3°C) | Up to 5 days | >90% of initial concentration | |
| Room Temperature | 24 hours | Stable |
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The provided protocol, including sample preparation and instrumental parameters, can be readily implemented in a laboratory setting for routine analysis and quality control purposes. The method demonstrates good linearity, sensitivity, and precision, making it suitable for the intended audience of researchers and drug development professionals.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Screening of Angiotensin II Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for fluorescence-based assays designed to screen and characterize ligands targeting the Angiotensin II (Ang II) receptors, primarily the Ang II type 1 (AT1) and type 2 (AT2) receptors. The methodologies described herein offer sensitive and high-throughput alternatives to traditional radioligand binding assays for the discovery of novel agonists and antagonists.
Introduction to Angiotensin II Receptors and Fluorescence-Based Screening
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with Angiotensin II being its primary effector peptide. Ang II exerts its physiological effects through two main G protein-coupled receptors (GPCRs), AT1 and AT2. The AT1 receptor is the primary mediator of the well-known vasoconstrictive and salt-retaining effects of Ang II, making it a major target for antihypertensive drugs.[1] Conversely, the AT2 receptor often counteracts the effects of the AT1 receptor, and its activation is associated with vasodilation and anti-proliferative effects.[2]
Fluorescence-based assays have emerged as powerful tools for screening large compound libraries against these receptors. These assays offer several advantages over traditional methods, including higher throughput, reduced radioactive waste, and the ability to probe different aspects of receptor function, from ligand binding to downstream signaling events. This document outlines protocols for three common types of fluorescence-based assays: competitive ligand binding assays, intracellular calcium flux assays, and Förster Resonance Energy Transfer (FRET) assays for studying receptor dimerization.
Angiotensin II Receptor Signaling Pathways
Understanding the signaling pathways initiated by Ang II receptor activation is crucial for designing and interpreting screening assays.
AT1 Receptor Signaling
Upon Ang II binding, the AT1 receptor primarily couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be monitored using fluorescent calcium indicators.
References
Troubleshooting & Optimization
Angiotensin II acetate stability and storage in physiological buffers
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Angiotensin II acetate to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound powder?
Lyophilized this compound is very stable when stored correctly. For long-term storage, it is recommended to keep the powder at –20°C or below.[1][2] To prevent moisture condensation, which can compromise the peptide's integrity, always allow the vial to warm to room temperature in a desiccator before opening.[1] If you do not use the entire vial at once, it's good practice to blanket the remaining powder with an inert gas like nitrogen before resealing and storing.[1]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in sterile water (up to 25 mg/ml), as well as in various aqueous solutions with a pH range of 5 to 8.[1] For most in vitro cell-based assays, sterile, nuclease-free water is the preferred solvent. For in vivo or clinical applications, dilution in 0.9% sodium chloride (saline) is the standard practice.
Q3: How should I store reconstituted Angiotensin II solutions?
For optimal stability, reconstituted stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C. Stock solutions at a neutral pH stored at -20°C are expected to remain active for at least two months. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. For economy of use, it is recommended to rapidly freeze aliquots to below -40°C and store them in the dark.
Q4: What is the stability of Angiotensin II in physiological buffers and solutions?
Angiotensin II is susceptible to hydrolysis in solutions with strong acids or at a pH of 9.5 or higher. Its stability is pH-dependent. In a common physiological solution like 0.9% sodium chloride, Angiotensin II has demonstrated excellent stability. When diluted to 10,000 ng/mL in 0.9% saline and stored under refrigeration (5 ± 3°C), it maintains at least 90% of its initial concentration for up to 5 days. Diluted solutions for infusion are typically considered stable for up to 24 hours at room temperature or under refrigeration.
Q5: Can I sterilize my Angiotensin II solution by filtration?
Yes, solutions can be sterilized by passing them through a 0.2 µm filter. However, be aware that for solutions with low concentrations (e.g., below 100 µg/ml), a significant amount of the peptide may be lost due to absorption to the filter membrane.
Q6: I work with very low concentrations of Angiotensin II. How can I prevent loss of peptide due to adsorption?
At low concentrations, Angiotensin II can adsorb to the surfaces of glass or plastic containers. To minimize this, you can pre-treat containers and filters with a solution of bovine serum albumin (BSA, 1 mg/ml), followed by a thorough rinse with sterile water before use. Using low-binding tubes and pipette tips is also recommended.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Lyophilized Powder | Long-term | -20°C or below | Years | Store desiccated and protected from light. |
| Reconstituted Stock Solution | Short-term | 2°C to 8°C | Up to 24 hours | For diluted solutions ready for infusion. |
| Long-term | -20°C | At least 2 months | Aliquot to avoid freeze-thaw cycles. | |
| -80°C | Several months | Recommended for high-concentration stock solutions. |
Table 2: Stability of Angiotensin II in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Stability Definition | Duration | Reference |
| 10,000 ng/mL | Refrigerated (5 ± 3°C) | >90% of initial concentration | Up to 5 days | |
| 5,000 or 10,000 ng/mL | Room Temp. or Refrigerated | Chemical & Physical Stability | Up to 24 hours |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a standardized method for reconstituting lyophilized this compound for use in research applications.
-
Acclimatization: Before opening, allow the vial of lyophilized Angiotensin II to reach room temperature (approximately 15-30 minutes) inside a desiccator. This prevents water condensation on the peptide.
-
Solvent Preparation: Prepare the required volume of your chosen solvent (e.g., sterile, nuclease-free water or 0.9% NaCl). Ensure the solvent is at room temperature.
-
Reconstitution: Using a sterile pipette, add the appropriate volume of solvent to the vial. For example, to create a 1 mM stock solution from 1 mg of Angiotensin II (MW: 1046.2 g/mol ), you would add 956 µL of solvent.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. The resulting solution should be clear and colorless. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Flash-freeze the aliquots and store them at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Assessing Peptide Stability via HPLC
This protocol outlines a general workflow for evaluating the stability of your Angiotensin II solution over time. Specific parameters (e.g., column, mobile phase) will need to be optimized for your equipment.
-
Initial Sample (T=0): Immediately after preparing your Angiotensin II solution in the desired physiological buffer, take an initial sample. Analyze it via a validated reverse-phase high-performance liquid chromatography (HPLC) method to determine the initial concentration and purity. This serves as your baseline.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot using the same HPLC method as the T=0 sample.
-
Data Analysis: Compare the peak area of the intact Angiotensin II at each time point to the peak area at T=0. Stability is often defined as retaining >90% of the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.
Troubleshooting Guide
Issue: I am not observing the expected biological response in my experiment.
-
Possible Cause 1: Peptide Degradation. Improper storage, multiple freeze-thaw cycles, or incorrect pH of the buffer can lead to the degradation of Angiotensin II. Angiotensin II can be cleaved by enzymes into less potent fragments like Angiotensin III and IV.
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot. If degradation is suspected, verify the integrity of your stock solution using a new vial or by performing a stability assessment (see Protocol 2).
-
-
Possible Cause 2: Peptide Adsorption. At low concentrations, Angiotensin II can stick to the walls of tubes, plates, and pipette tips, reducing the effective concentration in your assay.
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Solution: Use low-binding plasticware. For highly sensitive assays, pre-treating surfaces with a BSA solution may be beneficial.
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Possible Cause 3: Tachyphylaxis. Repeated or continuous exposure to Angiotensin II can lead to a diminished response in some biological systems (tachyphylaxis).
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Solution: Review your experimental design. Ensure there are adequate washout periods between peptide applications if applicable.
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Issue: My Angiotensin II solution appears cloudy or has visible precipitates.
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Possible Cause 1: Poor Solubility. While generally soluble in water, high concentrations or the use of certain buffers without appropriate pH adjustment can lead to solubility issues.
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Solution: Ensure the peptide is fully dissolved during reconstitution. If using a buffer, confirm the final pH is within the recommended range of 5-8. Gentle warming or vortexing may aid dissolution. Do not use a solution with visible particulates.
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Possible Cause 2: Microbial Contamination. Storing solutions at room temperature or 4°C for extended periods without a bacteriostat can lead to microbial growth.
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Solution: Reconstitute the peptide using sterile water or buffer under aseptic conditions. For long-term storage, always keep solutions frozen.
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Issue: I am seeing high variability between experimental runs.
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Possible Cause 1: Inconsistent Aliquotting/Handling. Variability in freezing/thawing procedures or the use of a stock solution that has been thawed multiple times can lead to inconsistent peptide activity.
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Solution: Adhere strictly to a single-use aliquot policy. Ensure all aliquots are frozen and thawed in a consistent manner for each experiment.
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Possible Cause 2: Pipetting Inaccuracy. Inaccuracies in pipetting, especially when preparing serial dilutions, can lead to significant differences in the final concentration of Angiotensin II.
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Solution: Ensure pipettes are properly calibrated. Use low-binding pipette tips to prevent loss of peptide. When preparing dilutions, ensure thorough mixing at each step.
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Visualized Pathways and Workflows
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting Inconsistent Experimental Results.
References
Solubility issues of Angiotensin II acetate in aqueous solutions for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II acetate in aqueous solutions for in vitro studies.
Frequently Asked Questions (FAQs)
1. What is the best solvent for dissolving this compound for in vitro studies?
This compound is soluble in several aqueous and organic solvents. The optimal solvent depends on the specific requirements of your experiment, such as the desired stock concentration and compatibility with your cell culture or assay system.
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Water: this compound is soluble in water, with a reported solubility of up to 25 mg/mL.[1] For preparing aqueous stock solutions, sterile, deionized water is recommended.
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Aqueous Buffers: It is soluble in aqueous solutions with a pH range of 5 to 8.[1] A pH of 6 to 7 is commonly used to ensure stability and good solubility.[2]
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Organic Solvents: Solvents such as ethanol and DMSO can also be used.[1][3] DMSO is a good option for preparing high-concentration stock solutions.
2. How should I prepare a stock solution of this compound?
To minimize degradation and ensure accurate concentrations, follow these steps when preparing a stock solution:
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Allow the vial to reach room temperature: Before opening, let the lyophilized this compound vial warm to room temperature to prevent moisture condensation.
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Reconstitute in the chosen solvent: Add the desired volume of sterile water, buffer, or organic solvent to the vial to achieve the target concentration.
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Ensure complete dissolution: Gently vortex or sonicate the solution if necessary to ensure the peptide is fully dissolved.
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Sterile filter: For cell-based assays, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm filter. Be aware that some loss of the peptide may occur at concentrations below 100 µg/ml due to adsorption to the filter.
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Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
3. What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Years |
| Stock Solution (neutral pH) | -20°C | At least 2 months |
| Stock Solution in Solvent | -80°C | Up to 6 months |
| Diluted Solution (in 0.9% NaCl) | Refrigerated (2-8°C) or Room Temperature | Up to 24 hours |
4. Can I use acidic or basic solutions to dissolve this compound?
While this compound is soluble in a pH range of 5-8, using strong acids or solutions with a pH ≥9.5 can cause hydrolysis. If you encounter solubility issues in water, a 10%-30% acetic acid solution can be used. For peptides with a net negative charge, a small amount of ammonium hydroxide (<50 µL) can aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | - Low temperature of the solvent.- Insufficient mixing.- High concentration. | - Ensure the solvent is at room temperature.- Gently vortex or sonicate the solution.- If using water, try a buffer with a pH between 6 and 7.- For very high concentrations, consider using DMSO. |
| Precipitation in Working Solution | - Change in pH upon dilution.- Low solubility in the final buffer. | - Ensure the pH of the final working solution is within the optimal range (5-8).- Perform a stepwise dilution to avoid rapid concentration changes. |
| Loss of Activity | - Repeated freeze-thaw cycles.- Improper storage.- Adsorption to surfaces. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Store lyophilized powder and stock solutions at the recommended temperatures.- For low concentration solutions, pre-treat containers and filters with a 1 mg/mL BSA solution and rinse with water to minimize adsorption. |
| Inconsistent Experimental Results | - Inaccurate concentration of stock solution.- Degradation of the peptide. | - Verify the peptide content of the lyophilized powder provided by the supplier.- Prepare fresh stock solutions regularly.- Avoid prolonged exposure to room temperature. |
| Evidence of Aggregation | - High concentration.- Suboptimal buffer conditions. | - Prepare solutions at the lowest effective concentration.- Ensure the buffer pH and ionic strength are appropriate. Angiotensin II has been shown to induce protein aggregation in some cell types. |
Experimental Protocols & Methodologies
Protocol for Preparing a 1 mM Aqueous Stock Solution of this compound
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Calculate the required mass: The molecular weight of Angiotensin II (free base) is 1046.18 Da. To prepare a 1 mM solution, you will need approximately 1.05 mg of this compound per mL of solvent (accounting for the acetate salt). Always refer to the manufacturer's certificate of analysis for the exact molecular weight and peptide content.
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Equilibrate the vial: Allow the vial of lyophilized this compound to reach room temperature.
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Reconstitute: Add the calculated volume of sterile, deionized water to the vial.
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Dissolve: Gently vortex the vial until the powder is completely dissolved, yielding a clear, colorless solution. If necessary, brief sonication can be used.
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Sterilize (optional): If required for your application, filter the solution through a sterile 0.22 µm syringe filter into a sterile polypropylene tube.
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Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Visualizations
Angiotensin II Signaling Pathways
Angiotensin II exerts its effects by binding to two main G protein-coupled receptors: AT1 and AT2. These receptors trigger distinct downstream signaling cascades.
Experimental Workflow for Solubility Testing
This workflow outlines the steps for systematically testing the solubility of this compound in different solvents.
Troubleshooting Decision Tree for Solubility Issues
This decision tree can help diagnose and resolve common solubility problems encountered with this compound.
References
Technical Support Center: Optimizing Angiotensin II Acetate for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) acetate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Angiotensin II acetate to use in my cell-based assay?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired biological response. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. However, the following table summarizes typical concentration ranges reported in the literature for various cell-based assays.
Table 1: Recommended Concentration Ranges of this compound for Common Cell-Based Assays
| Assay Type | Cell Type Examples | Typical Concentration Range (M) | Optimal Concentration (M) | Reference(s) |
| Proliferation/Mitogenesis | Rat Glomerular Endothelial Cells | 10⁻¹⁰ - 10⁻⁶ | 10⁻⁸ - 10⁻⁷ | |
| Vascular Smooth Muscle Cells | 10⁻⁹ - 10⁻⁷ | ~10⁻⁸ | ||
| H9c2 Cardiomyocytes | 10⁻⁶ | 10⁻⁶ | [1] | |
| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | 10⁻⁹ - 10⁻⁷ | 10⁻⁷ | [2] |
| Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | 10⁻⁹ | 10⁻⁹ | [3] | |
| Calcium Mobilization | Chinese Hamster Ovary (CHO) cells expressing AT1 Receptor | 10⁻¹¹ - 10⁻⁶ | EC₅₀ ~10⁻⁹ | [4] |
| Proximal Tubule Cells | 10⁻⁹ - 10⁻⁷ | Not specified | [5] | |
| Hypertrophy | H9c2 Cardiomyocytes | 10⁻⁶ | 10⁻⁶ | |
| Vascular Smooth Muscle Cells | 10⁻⁹ - 10⁻⁷ | 10⁻⁷ |
Q2: How should I prepare and store this compound solutions?
For optimal stability and performance, follow these guidelines for preparing and storing this compound:
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Reconstitution: Reconstitute lyophilized this compound in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. To ensure complete dissolution, gently vortex the solution.
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Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to your cell cultures.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Angiotensin II is a peptide and can be susceptible to degradation.
Q3: What are the main signaling pathways activated by Angiotensin II?
Angiotensin II primarily exerts its effects through two G protein-coupled receptors: Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R).
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AT1 Receptor Signaling: Activation of the AT1R is responsible for most of the classical physiological effects of Angiotensin II, including vasoconstriction, cell proliferation, inflammation, and fibrosis. The primary signaling cascade involves the activation of Gq/11, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
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AT2 Receptor Signaling: The AT2R often counteracts the effects of the AT1R, promoting vasodilation, anti-proliferation, and apoptosis. Its signaling pathways are less well-defined but can involve the activation of protein phosphatases and the nitric oxide/cyclic guanosine monophosphate (cGMP) pathway.
Figure 1. Simplified Angiotensin II signaling pathways via AT1 and AT2 receptors.
Troubleshooting Guides
Problem 1: No or weak response to Angiotensin II stimulation.
| Possible Cause | Troubleshooting Step |
| Incorrect Angiotensin II Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration for your cell type and assay. |
| Degraded Angiotensin II | Ensure proper storage of Angiotensin II stock solutions (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. Angiotensin II can be degraded by enzymes in serum-containing media. Consider serum-starving cells before and during stimulation. |
| Low Receptor Expression | Confirm that your cell line expresses AT1 and/or AT2 receptors at sufficient levels. This can be verified by qPCR, Western blot, or flow cytometry. |
| Cell Health and Passage Number | Use healthy, viable cells within a consistent and low passage number range. Over-passaging can lead to changes in cellular responses. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected response. Optimize assay parameters such as incubation time, reagent concentrations, and detection method. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Serum Effects | Components in serum can interfere with the assay. Serum-starve cells for a defined period (e.g., 4-24 hours) before Angiotensin II stimulation. |
| Cell Seeding Density | Optimize cell seeding density to ensure a confluent monolayer on the day of the assay. Inconsistent cell numbers will lead to variable results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can alter cellular physiology and lead to unreliable results. |
Problem 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| Receptor Subtype Specificity | Use specific AT1R (e.g., Losartan) and AT2R (e.g., PD123319) antagonists to confirm which receptor is mediating the observed effect. |
| Cytotoxicity at High Concentrations | High concentrations of Angiotensin II may induce cytotoxicity or apoptosis, confounding the results of proliferation or viability assays. Perform a cytotoxicity assay (e.g., LDH or Annexin V staining) in parallel with your primary assay. |
| Activation of Other Signaling Pathways | Angiotensin II can transactivate other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Consider using inhibitors of these pathways to investigate potential cross-talk. |
Experimental Protocols
Protocol 1: Angiotensin II-Induced Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is a general guideline for measuring cell proliferation in response to Angiotensin II stimulation.
Figure 2. Workflow for an Angiotensin II-induced cell proliferation assay.
Materials:
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Cells of interest
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Complete growth medium and serum-free medium
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This compound
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[³H]-Thymidine
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96-well tissue culture plates
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Cell harvester
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Scintillation counter and scintillation fluid
Methodology:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cell cycle.
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Prepare serial dilutions of Angiotensin II in serum-free medium.
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Remove the serum-free medium and add the Angiotensin II dilutions to the respective wells. Include a negative control (serum-free medium alone) and a positive control (e.g., 10% FBS).
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Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
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Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 4-6 hours.
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Terminate the experiment by aspirating the medium and washing the cells with cold PBS.
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Harvest the cells onto filter mats using a cell harvester.
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Allow the filter mats to dry, then place them in scintillation vials with scintillation fluid.
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Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Angiotensin II-Induced Calcium Mobilization Assay
This protocol provides a general method for measuring intracellular calcium changes in response to Angiotensin II.
Materials:
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Cells of interest expressing AT1 receptors
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Probenecid (optional, for cell lines with active organic anion transporters)
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This compound
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Black, clear-bottom 96-well plates
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Fluorescence plate reader with injection capabilities
Methodology:
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Seed cells onto a black, clear-bottom 96-well plate and grow to confluence.
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Prepare the dye-loading solution containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Probenecid can be included to prevent dye leakage.
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Remove the growth medium from the cells and add the dye-loading solution.
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Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
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Wash the cells with buffer to remove excess dye.
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Place the plate in a fluorescence plate reader and record the baseline fluorescence.
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Inject a solution of Angiotensin II into the wells while continuously recording the fluorescence intensity.
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The change in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
Figure 3. Workflow for an Angiotensin II-induced calcium mobilization assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Angiotensin II acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using Angiotensin II acetate. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental issues.
I. Peptide Handling and Storage
Question: My this compound solution appears to have lost activity over a short period. What could be the cause?
Answer: The stability of this compound is critical for reproducible experiments. Several factors could contribute to a loss of activity:
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Improper Storage: Lyophilized this compound is stable when stored at -20°C. Once reconstituted, it is recommended to store stock solutions at -20°C for up to two months or at 2-8°C for no longer than 24 hours.[1][2][3] Avoid storing solutions at room temperature for extended periods.
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Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide. It is best practice to aliquot the reconstituted stock solution into single-use volumes to minimize the number of times the main stock is thawed.
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Sub-optimal pH of Stock Solution: For preparing stock solutions, using a phosphate-buffered saline with a slightly acidic pH of 3.5-4.0 can be an alternative to water.[4]
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Proteolytic Degradation: Peptides in solution are susceptible to degradation by proteases. Use sterile, high-purity water and sterile filters for solution preparation. Always wear gloves to prevent contamination from proteases present on the skin.
Question: I'm observing a weaker than expected biological response in my assays, even with a freshly prepared solution. Why might this be happening?
Answer: A diminished biological response can often be attributed to a lower effective concentration of this compound than intended.
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Adsorption to Surfaces: At low concentrations (e.g., below 1 µg/mL), Angiotensin II can adsorb to the surfaces of glass and plastic vials or plates, reducing the amount of peptide available to interact with its receptors.[4] To mitigate this, consider using low-protein-binding labware.
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Inaccurate Mass Determination: The white powder of lyophilized this compound may contain other solutes. It is important to refer to the manufacturer's certificate of analysis for the exact peptide content to ensure accurate concentration calculations.
II. In Vitro & Ex Vivo Assays
Question: In my ex vivo aortic ring assay, the contractile response to Angiotensin II is inconsistent or absent. What are the potential reasons?
Answer: Several factors in the experimental setup of an aortic ring assay can influence the response to Angiotensin II.
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Tachyphylaxis: Repeated exposure of the aortic rings to Angiotensin II can lead to a diminished contractile response, a phenomenon known as tachyphylaxis. It is advisable to perform only one cumulative concentration-response curve per aortic ring preparation.
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Incorrect Basal Tension: The resting tension applied to the aortic rings is crucial. A basal tension of 2g has been shown to yield a higher maximal response (Rmax) and EC50 compared to 1g.
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Suboptimal Time Interval Between Doses: In a cumulative concentration-effect curve, the time interval between the addition of increasing concentrations of Angiotensin II is critical. An interval of approximately 60 seconds is optimal for achieving a full contractile response. Shorter intervals may not allow for the full effect of each concentration to be observed.
Question: My cell-based assays show high background signaling, even in the control group without Angiotensin II stimulation. What could be the problem?
Answer: High background signaling can obscure the specific effects of Angiotensin II.
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Endogenous Angiotensin II Production: Some cell types may produce and secrete Angiotensin II, leading to autocrine or paracrine signaling that activates its receptors. This can be particularly relevant in primary cell cultures or co-culture systems.
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Serum in Culture Media: Serum can contain various growth factors and hormones, including components of the renin-angiotensin system, that might activate downstream signaling pathways shared with Angiotensin II. For acute stimulation experiments, it is often recommended to serum-starve the cells for a period before adding Angiotensin II.
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Mycoplasma Contamination: Mycoplasma contamination is a common issue in cell culture that can alter cellular responses and lead to artifacts, including changes in baseline signaling. Regular testing for mycoplasma is recommended.
Question: I am not seeing the expected phosphorylation of downstream signaling proteins like ERK or Akt in my Western blots after Angiotensin II stimulation. What should I check?
Answer: The absence of a detectable signaling response can be due to several experimental variables.
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Stimulation Time: The kinetics of protein phosphorylation can be rapid and transient. It is important to perform a time-course experiment to determine the optimal stimulation time for maximal phosphorylation of your protein of interest. For example, ERK phosphorylation in response to Angiotensin II can peak within minutes.
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Cell Lysis and Sample Preparation: Immediate lysis of cells after stimulation with appropriate buffers containing phosphatase and protease inhibitors is crucial to preserve the phosphorylation state of proteins.
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Antibody Quality: Ensure that the primary antibodies for the phosphorylated and total proteins are validated for Western blotting and are used at the recommended dilution.
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Receptor Expression: The cell line you are using may have low or no expression of Angiotensin II receptors (AT1 or AT2). It is advisable to confirm receptor expression at the mRNA or protein level.
III. In Vivo Experiments
Question: The blood pressure response to Angiotensin II infusion in my rodent model is highly variable between animals. How can I improve consistency?
Answer: In vivo experiments are inherently more complex, and several factors can contribute to variability.
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Animal Acclimatization: Ensure that the animals are properly acclimatized to the housing conditions and any experimental procedures, such as tail-cuff blood pressure measurements, to minimize stress-induced fluctuations in blood pressure.
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Route and Rate of Administration: The method of Angiotensin II delivery is critical. Continuous infusion via a subcutaneously implanted osmotic minipump is a common and reliable method for inducing sustained hypertension. Bolus injections can lead to more transient and variable responses.
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Dosage: The dose of Angiotensin II will determine the magnitude and kinetics of the pressor response. A slow-pressor dose (e.g., 0.28 mg/kg/day in mice) will gradually increase blood pressure over several days, while higher doses can elicit a more immediate and pronounced effect.
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Anesthesia: If surgical procedures are required, the choice of anesthetic can influence cardiovascular parameters. Ensure consistent use of the same anesthetic agent and dosage.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Angiotensin II experiments.
Table 1: In Vitro Receptor Binding Affinities of Common AT1 Receptor Antagonists
| Antagonist | IC50 (nmol/L) | pKi |
| Candesartan | 0.9 ± 0.1 | 8.61 ± 0.21 |
| EXP3174 (active metabolite of Losartan) | 3.4 ± 0.4 | - |
| Losartan | 8.9 ± 1.1 | 7.17 ± 0.07 |
| Telmisartan | - | 8.19 ± 0.04 |
| Valsartan | - | 7.65 ± 0.12 |
Data compiled from studies on rat renal membranes and cloned AT1 receptors expressed in COS-7 cells.
Table 2: Pressor Response to Intravenous Angiotensin II Infusion in Rats
| Infusion Rate | Duration | Mean Arterial Pressure (MAP) Increase |
| 16.7 and 100 ng/min | 90 minutes | 40-50 mmHg |
| 20 ng/kg/min | 7 days | 49.7 mmHg |
| 270 ng/kg/min | 1 hour | 45.3 mmHg |
Data compiled from studies in conscious, water-replete rats.
Experimental Protocols
Ex Vivo Aortic Ring Vasoconstriction Assay
This protocol describes a standard method for assessing the vasoconstrictor effect of Angiotensin II on isolated rodent aortic rings.
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Aorta Dissection: Euthanize a rodent (e.g., rat) and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer.
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Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into rings of approximately 1-2 mm in width.
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Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
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Equilibration: Allow the rings to equilibrate for at least 60 minutes under a basal tension of 2g, with buffer changes every 15-20 minutes.
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Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
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Cumulative Concentration-Response Curve: Add Angiotensin II to the organ bath in a cumulative manner, typically from 1 nM to 10 µM, with a 60-second interval between each addition.
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Data Recording: Record the isometric tension generated by the aortic rings in response to each concentration of Angiotensin II.
Western Blotting for p-ERK and p-Akt
This protocol outlines the general steps for detecting the phosphorylation of key signaling proteins downstream of Angiotensin II receptor activation.
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Cell Culture and Serum Starvation: Plate cells (e.g., vascular smooth muscle cells, HEK293 cells expressing AT1R) and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to stimulation.
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Angiotensin II Stimulation: Treat the cells with Angiotensin II at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) to determine the optimal stimulation time for phosphorylation.
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Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C, following the manufacturer's recommended dilutions.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Angiotensin II-Induced Hypertension in Mice
This protocol describes a widely used model for inducing hypertension in mice.
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Animal Preparation: Use male mice (e.g., C57BL/6J) aged 8-12 weeks. Allow the mice to acclimatize to the housing facility for at least one week.
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Osmotic Minipump Preparation: Under sterile conditions, fill osmotic minipumps (e.g., Alzet model 1004) with this compound solution prepared in sterile saline to deliver the desired dose (e.g., 400-1000 ng/kg/min).
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Surgical Implantation: Anesthetize the mice (e.g., with isoflurane). Make a small incision in the interscapular region and subcutaneously implant the osmotic minipump. Close the incision with sutures or wound clips.
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Blood Pressure Monitoring: Monitor systolic blood pressure regularly (e.g., every 3-4 days) using a non-invasive tail-cuff method. Ensure the mice are acclimatized to the tail-cuff apparatus before starting the measurements.
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Data Collection: Continue blood pressure monitoring for the duration of the study (e.g., 14-28 days). At the end of the experiment, tissues can be harvested for further analysis (e.g., cardiac hypertrophy, fibrosis).
Visualizations
Signaling Pathways
References
- 1. Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Angiotensin II acetate during long-term infusions
Welcome to the technical support center for Angiotensin II acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term infusions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and administration of this compound for long-term infusions.
| Question/Issue | Answer/Troubleshooting Steps |
| Why is my Angiotensin II solution losing potency over time? | 1. Chemical Degradation: Angiotensin II is susceptible to hydrolysis at extreme pH levels. Ensure the pH of your saline solution is within a stable range, ideally between 5.0 and 7.0.[1][2] Avoid using strongly acidic or alkaline solutions (pH ≥9.5).2. Adsorption: At low concentrations, Angiotensin II can adsorb to the surfaces of glass and plastic containers, as well as infusion tubing. This can be minimized by pre-treating surfaces with a solution of bovine serum albumin (BSA) at 1 mg/mL, followed by thorough rinsing with water.3. Temperature Instability: For long-term infusions, prepared solutions should be stored under refrigeration (2-8°C) to maintain stability.[2][3][4] Solutions stored at room temperature have a shorter shelf-life.4. Oxidative Damage: Although less common, oxidation can contribute to degradation. The use of antioxidants has been explored to prevent this. Prepare solutions fresh when possible and protect from light. |
| What is the recommended procedure for dissolving this compound? | For optimal solubility and stability, dissolve this compound in sterile 0.9% sodium chloride. A pH range of 6 to 7 is commonly used for effective dissolution. |
| How long can I store my prepared Angiotensin II infusion solution? | When diluted in 0.9% sodium chloride and stored in infusion bags under refrigeration (5 ± 3°C), Angiotensin II solution (at a concentration of 10,000 ng/mL) remains stable for up to 5 days, retaining at least 90% of its initial concentration. For clinical use, diluted solutions are typically discarded after 24 hours. |
| I'm observing a diminished physiological response in my animal model during a multi-day infusion. What could be the cause? | 1. Check for Solution Instability: As mentioned, degradation can occur. If possible, prepare fresh solutions daily or every few days, even when refrigerated.2. Infusion Line Integrity: Ensure there are no leaks or blockages in the infusion line. Adsorption to the tubing might also be a factor, especially with low flow rates. Consider the material of your infusion set, as some plastics may have higher sorption rates.3. Receptor Downregulation/Desensitization: Prolonged exposure to an agonist can sometimes lead to receptor downregulation or desensitization in the subject. Review your experimental design to account for this possibility.4. Pump Malfunction: Verify that the infusion pump is calibrated correctly and delivering the intended flow rate. |
| Are there specific types of infusion bags or tubing that should be used? | While specific studies on Angiotensin II adsorption to different plastics are limited, it is a known issue for many peptides. Polyvinyl chloride (PVC) bags and tubing are known to cause sorption with some drugs. If significant adsorption is suspected, consider using non-PVC or co-extruded infusion sets. For critical experiments, pre-treating the infusion set with a BSA solution can help mitigate this issue. |
| What are the signs of Angiotensin II degradation? | Visual inspection for precipitation or discoloration is the first step. However, chemical degradation is often not visible. The most reliable method to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the concentration of intact Angiotensin II. A diminished biological effect can also be an indicator. |
Data Presentation: Stability of Angiotensin II in 0.9% NaCl
The following table summarizes the stability of Angiotensin II when diluted in 0.9% sodium chloride and stored under refrigeration.
| Parameter | Storage Condition | Time Point | % of Initial Concentration Retained (HPLC-UV) | % of Initial Concentration Retained (LC-MS/MS) | pH | Appearance |
| Angiotensin II (10,000 ng/mL) | Refrigerated (5 ± 3°C) | 0 hours | 100% | 100% | 5.05 ± 0.17 | Clear, Colorless |
| 24 hours | >90% | >90% | Consistent | Clear, Colorless | ||
| 48 hours | >90% | >90% | Consistent | Clear, Colorless | ||
| 72 hours | >90% | >90% | Consistent | Clear, Colorless | ||
| 96 hours | >90% | >90% | Consistent | Clear, Colorless | ||
| 120 hours (5 days) | >90% | >90% | Consistent | Clear, Colorless | ||
| Data summarized from a study by Benken et al. |
Experimental Protocols
Protocol for Preparation of Angiotensin II Infusion Solution
This protocol describes the aseptic dilution of this compound for experimental infusions.
Materials:
-
This compound vial (e.g., 2.5 mg/mL)
-
Sterile 0.9% sodium chloride for injection
-
Sterile infusion bag (e.g., 250 mL)
-
Sterile syringes and needles
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Visually inspect the this compound vial for any particulate matter or discoloration.
-
Using a sterile syringe and needle, aseptically withdraw the required volume of this compound concentrate. For example, to prepare a 10,000 ng/mL solution, withdraw 1 mL of a 2.5 mg/mL concentrate.
-
Inject the withdrawn this compound into a 249 mL bag of 0.9% sodium chloride. This brings the total volume to 250 mL.
-
Gently agitate the infusion bag to ensure thorough mixing of the solution.
-
Visually inspect the final diluted solution to ensure it is clear and colorless.
-
Label the bag with the final concentration, date, and time of preparation.
-
Store the prepared infusion bag under refrigeration at 2-8°C until use.
Protocol for Stability Testing of Angiotensin II by HPLC-UV
This protocol outlines a method for assessing the stability of Angiotensin II in solution.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: Increase to 80% B
-
5.0-6.1 min: Hold at 80% B
-
6.1-7.0 min: Re-equilibrate to 10% B
-
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Angiotensin II solutions at the desired concentration in 0.9% sodium chloride.
-
At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot of the solution.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area corresponding to Angiotensin II.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is generally defined as retaining >90% of the initial concentration.
Visualizations
Angiotensin II Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by Angiotensin II binding to its receptors, AT1R and AT2R.
Caption: Angiotensin II signaling through AT1R and AT2R.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in performing a stability study of Angiotensin II infusion solutions.
Caption: Workflow for assessing Angiotensin II stability.
Troubleshooting Logic for Diminished Response
This diagram provides a logical approach to troubleshooting a loss of physiological response during long-term Angiotensin II infusion.
Caption: Troubleshooting diminished experimental response.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II Acetate Solutions: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals, the precise and effective use of Angiotensin II acetate is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to best practices for handling and preparing this compound solutions, including troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in water. For research purposes, it is recommended to reconstitute the lyophilized peptide in sterile, distilled water or a buffer solution at a pH between 5 and 8.[1] One common solvent is 0.9% sodium chloride.[2][3][4] For cell culture experiments, the reconstituted stock solution can be further diluted in the appropriate cell culture medium.
Q2: What is the recommended storage condition for this compound powder and its solutions?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability.[1] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Stock solutions can be stored at -20°C for up to two months or at -80°C for up to six months. Diluted solutions in 0.9% sodium chloride have been shown to be stable for up to 5 days when stored under refrigeration (5 ± 3°C).
Q3: Can I sterilize my this compound solution by filtration?
A3: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, it is important to be aware that for solutions with low concentrations (below 100 µg/ml), a significant amount of the peptide may be lost due to absorption to the filter membrane. To minimize this loss, it is advisable to pre-treat the filter with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by a thorough rinse with sterile water before filtering the peptide solution.
Q4: What are the main signaling pathways activated by Angiotensin II?
A4: Angiotensin II primarily exerts its effects through two G protein-coupled receptors: Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The activation of AT1 receptors is responsible for most of the classical effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell proliferation. The AT2 receptor often counteracts the effects of the AT1 receptor.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes | Source |
| Molecular Formula | C50H71N13O12 (free base) | The acetate salt will have a slightly different formula and weight. | |
| Molecular Weight | 1046.18 Da (free base) | ||
| Solubility in Water | 25 mg/mL | Yields a clear, colorless solution. | |
| Solubility in Aqueous Solutions | Soluble at pH 5-8 | Hydrolyzes in strong acids or at pH ≥9.5. | |
| Storage (Lyophilized) | -20°C | Extraordinarily stable at sub-zero temperatures. | |
| Storage (Stock Solution) | -20°C for up to 2 months; -80°C for up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Stability (Diluted in 0.9% NaCl) | >90% concentration retained for up to 5 days | Stored at 5 ± 3°C. |
Experimental Protocols
Detailed Methodology for Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or 0.9% sterile saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
Reconstitute the peptide by adding the appropriate volume of sterile water or saline to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking which can cause aggregation.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Generalized Protocol for a Cell-Based Calcium Imaging Assay
Objective: To measure changes in intracellular calcium concentration in response to Angiotensin II stimulation.
Materials:
-
Cultured cells expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with AT1R)
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the dye loading solution at 37°C for the recommended time (typically 30-60 minutes).
-
-
Washing: After incubation, gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding Angiotensin II.
-
Stimulation:
-
Prepare working solutions of Angiotensin II at various concentrations by diluting the stock solution in HBSS.
-
Add the Angiotensin II working solution to the cells.
-
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Analyze the change in fluorescence intensity to quantify the intracellular calcium response.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
-
Possible Cause: Incorrect solvent or pH.
-
Solution: Ensure the solvent is sterile water or a buffer with a pH between 5 and 8. Avoid using strong acids or bases.
-
-
Possible Cause: Low temperature of the solvent.
-
Solution: Allow the solvent to reach room temperature before reconstitution.
-
-
Possible Cause: High concentration.
-
Solution: Prepare a less concentrated stock solution. While soluble up to 25 mg/mL in water, lower concentrations are often easier to work with.
-
Issue 2: Loss of Peptide Activity or Inconsistent Results
-
Possible Cause: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes to avoid degradation from repeated temperature changes.
-
-
Possible Cause: Adsorption to surfaces.
-
Solution: Use low-protein-binding tubes and pipette tips. For very low concentrations, pre-treating containers with a BSA solution can minimize loss.
-
-
Possible Cause: Proteolytic degradation.
-
Solution: Use sterile, nuclease-free water and handle solutions under aseptic conditions to prevent microbial contamination.
-
-
Possible Cause: Incorrect storage.
-
Solution: Ensure lyophilized powder and reconstituted solutions are stored at the recommended temperatures (-20°C or -80°C).
-
Issue 3: Cell-Based Assay Failures
-
Possible Cause: Low receptor expression on cells.
-
Solution: Verify the expression of AT1 or AT2 receptors on your cell line using techniques like qPCR or western blotting.
-
-
Possible Cause: Incorrect concentration of Angiotensin II.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause: Cell health issues.
-
Solution: Ensure cells are healthy and not overgrown before starting the experiment. Perform a cell viability assay if needed.
-
Visualizing Key Processes
To further aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
Identifying and minimizing off-target effects of Angiotensin II acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II acetate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Angiotensin II?
Angiotensin II (Ang II) primarily exerts its physiological effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1][2]
-
AT1R activation is responsible for the classical effects of Ang II, including vasoconstriction, aldosterone secretion, sodium reabsorption, and cellular growth and proliferation.[3][4]
-
AT2R activation , in contrast, often counteracts the effects of AT1R, leading to vasodilation, anti-inflammatory responses, and inhibition of cell growth.[3]
Q2: What are the known or potential off-target effects of this compound?
While AT1R and AT2R are the primary targets, Angiotensin II may have effects that are independent of these receptors or represent exaggerated on-target actions. These can be considered off-target effects in a functional sense. Some reported effects include:
-
Thrombosis: Angiotensin II can promote thromboembolic events.
-
Renal Impairment: It can affect renal blood flow and function.
-
Binding to other receptors: Poorly characterized subtypes like AT3 and AT4 receptors exist, with the AT4 receptor being activated by the Ang II metabolite, Angiotensin IV. There are also reports of non-AT1 and non-AT2 binding sites in the brain.
-
Interaction with ACE2: Angiotensin II is a substrate for Angiotensin-Converting Enzyme 2 (ACE2), which converts it to Angiotensin-(1-7). This interaction is crucial for regulating the renin-angiotensin system.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Studies: Conduct careful dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Specific Antagonists: Employ selective antagonists for AT1R (e.g., Losartan) and AT2R (e.g., PD123319) to block their respective signaling pathways and isolate potential off-target effects.
-
Cell Line Selection: Use cell lines with well-characterized expression levels of AT1R and AT2R. For off-target investigation, cell lines lacking these receptors can be valuable.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with receptor antagonists alone, to account for baseline effects.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
High Variability in Experimental Replicates
-
Question: I am observing high variability between my experimental replicates when treating with Angiotensin II. What could be the cause?
-
Answer:
-
Pipetting Inaccuracy: Inconsistent pipetting of Angiotensin II or other reagents can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Plating Density: Uneven cell seeding can result in different cell numbers per well, affecting the overall response. Ensure a homogenous cell suspension and consistent plating.
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Reagent Stability: Angiotensin II is a peptide and can degrade. Prepare fresh solutions from a reliable stock and avoid repeated freeze-thaw cycles.
-
Incubation Time: Ensure consistent incubation times across all experimental plates.
-
Unexpected Cytotoxicity
-
Question: My cells are showing signs of toxicity (e.g., detachment, morphological changes) at concentrations where I expect to see a physiological response. What should I do?
-
Answer:
-
Confirm On-Target vs. Off-Target Toxicity: Use AT1R and AT2R antagonists to determine if the cytotoxicity is mediated by these receptors. If the toxicity persists in the presence of antagonists, it is likely an off-target effect.
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Perform a Dose-Response Cytotoxicity Assay: Systematically test a wide range of Angiotensin II concentrations to determine the IC50 value. This will help you identify a non-toxic working concentration range.
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Check Cell Health: Ensure your cells are healthy and not stressed before starting the experiment. High passage numbers or contamination can increase sensitivity to toxic effects.
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Serum Concentration: The presence or absence of serum in your culture media can influence cellular responses and sensitivity to Angiotensin II.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Angiotensin II interactions with its primary receptors. Data for off-target interactions is limited and often not well-quantified.
Table 1: Binding Affinities (Ki) of Angiotensin Peptides to AT1 and AT2 Receptors
| Peptide | Receptor | Ki (nM) | Reference |
| Angiotensin II | AT1R | ~1-10 | |
| Angiotensin II | AT2R | ~1-10 | |
| Angiotensin III | AT1R | High Affinity | |
| Angiotensin III | AT2R | High Affinity | |
| Angiotensin IV | AT1R | Low Affinity | |
| Angiotensin IV | AT2R | Moderate Affinity | |
| Angiotensin-(1-7) | AT1R | Low Affinity | |
| Angiotensin-(1-7) | AT2R | Moderate Affinity |
Note: Ki values can vary depending on the experimental conditions and cell type used.
Table 2: Functional Potencies (EC50/IC50) of Angiotensin II
| Parameter | Receptor/Effect | Value | Cell Type/System | Reference |
| EC50 | AT1R-mediated Ca2+ mobilization | ~1-10 nM | Various | |
| EC50 | AT1R-mediated ERK activation | ~10-100 nM | Various | |
| IC50 | Cytotoxicity (MTT assay) | Concentration-dependent | NRK-52E cells |
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Identify Off-Target Binding
This protocol is designed to identify potential off-target binding sites of Angiotensin II by competing with a radiolabeled ligand known to bind to a specific non-AT receptor target.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the potential off-target receptor but lacking AT1 and AT2 receptors.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes
-
Radiolabeled ligand (at a concentration near its Kd)
-
Increasing concentrations of unlabeled this compound (competitor) or a known unlabeled ligand for the off-target receptor (positive control).
-
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting:
-
High Non-Specific Binding:
-
Cause: The radioligand may be too hydrophobic, or the membrane concentration may be too high.
-
Solution: Reduce the membrane protein concentration. Pre-coat the filters with a blocking agent like polyethyleneimine (PEI). Optimize the washing steps.
-
-
Low Specific Binding:
-
Cause: The receptor may be degraded, or the radioligand may have low specific activity.
-
Solution: Ensure proper membrane preparation and storage. Use a radioligand with high specific activity.
-
Figure 1: Workflow for Radioligand Competition Binding Assay.
Protocol 2: Proteomic Profiling to Identify Novel Angiotensin II Interacting Proteins
This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry to identify proteins that interact with Angiotensin II.
Methodology:
-
SILAC Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).
-
Cell Treatment: Treat the "heavy" labeled cells with this compound. The "light" labeled cells serve as the control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.
-
Protein Mixing: Combine equal amounts of protein from the "heavy" and "light" cell lysates.
-
Angiotensin II Affinity Purification: Use biotinylated Angiotensin II and streptavidin beads to pull down Angiotensin II and its interacting proteins.
-
Protein Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the "heavy" and "light" peptides. Proteins that are significantly enriched in the "heavy" sample are potential Angiotensin II interacting partners.
Troubleshooting:
-
Incomplete Labeling:
-
Cause: Insufficient time for cells to incorporate the heavy amino acids.
-
Solution: Ensure cells have undergone at least 5-6 doublings in the SILAC medium for complete labeling.
-
-
High Background of Non-Specific Binders:
-
Cause: Insufficient washing during the affinity purification step.
-
Solution: Increase the number and stringency of washes. Include a pre-clearing step with beads alone to remove proteins that non-specifically bind to the beads.
-
-
Poor Identification of Interacting Proteins:
-
Cause: The interaction may be weak or transient.
-
Solution: Consider using a cross-linking agent to stabilize the protein-peptide interactions before lysis.
-
Figure 2: Workflow for Proteomic Identification of Ang II Interactors.
Protocol 3: In Vitro Thrombosis Assay (Light/Dye Method)
This protocol assesses the pro-thrombotic potential of Angiotensin II in a microvascular thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse) and exteriorize the cremaster muscle for intravital microscopy.
-
Angiotensin II Infusion: Infuse this compound via a micro-osmotic pump.
-
Fluorescent Dye Injection: Inject a photosensitive dye (e.g., FITC-dextran) intravenously.
-
Vessel Injury: Select a target arteriole or venule and induce endothelial injury by epi-illumination with a specific wavelength of light, which activates the dye and generates reactive oxygen species.
-
Thrombus Formation Monitoring: Record the time to the first appearance of a platelet thrombus and the time to complete vessel occlusion using intravital microscopy.
-
Data Analysis: Compare the time to occlusion in Angiotensin II-treated animals versus saline-treated controls.
Troubleshooting:
-
No Thrombus Formation:
-
Cause: Insufficient vessel injury or low dye concentration.
-
Solution: Increase the light intensity or duration of exposure. Ensure the correct concentration of the photosensitive dye was injected.
-
-
High Variability in Occlusion Times:
-
Cause: Inconsistent vessel size or blood flow rates between experiments.
-
Solution: Select vessels of a consistent diameter for all experiments. Monitor and record blood flow parameters.
-
Figure 3: Workflow for In Vitro Thrombosis Assay.
Signaling Pathways
Angiotensin II On-Target Signaling
Angiotensin II binding to its AT1 and AT2 receptors initiates distinct signaling cascades.
Figure 4: Angiotensin II On-Target Signaling Pathways.
Logical Relationship for Minimizing Off-Target Effects
A logical approach to minimizing off-target effects involves a systematic workflow.
Figure 5: Logical Workflow to Minimize Off-Target Effects.
References
How to choose the correct vehicle control for Angiotensin II acetate experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of vehicle controls in Angiotensin II (Ang II) acetate experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended vehicle control for in vivo administration of Angiotensin II acetate?
A1: The most widely used and recommended vehicle for in vivo administration of this compound is sterile 0.9% sodium chloride (normal saline) .[1][2][3] Several studies have successfully used saline as a vehicle for subcutaneous or intravenous infusion of Ang II in animal models.[4][5]
Q2: What is a suitable vehicle for dissolving this compound for in vitro experiments?
A2: For in vitro studies, this compound can be dissolved in sterile water or phosphate-buffered saline (PBS) at pH 7.2 . It is soluble in water at concentrations up to 25 mg/ml.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a crystalline solid that should be stored at -20°C for long-term stability. To prepare a solution, dissolve the peptide in the appropriate sterile vehicle (e.g., 0.9% saline for in vivo studies, water or PBS for in vitro work). For administration, it is often diluted to the final desired concentration in 0.9% sodium chloride. Stock solutions at a neutral pH can be stored at -20°C for at least two months; however, it is best to prepare fresh solutions for each experiment or aliquot and freeze immediately to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in 0.9% saline?
A4: Yes, studies have shown that Angiotensin II in 0.9% sodium chloride is stable for up to 5 days when stored in infusion bags under refrigeration (5 ± 3°C). The concentration remains above 90% of the initial concentration during this period.
Q5: Can the vehicle itself have physiological effects?
A5: Yes, it is crucial to consider the potential physiological effects of the vehicle. While 0.9% saline is generally considered isotonic and inert, large volumes or hypertonic saline solutions can alter hemodynamics and vascular responses to Angiotensin II. Therefore, the vehicle control group should receive the same volume and concentration of the vehicle as the experimental group to account for any non-specific effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | 1. Inconsistent vehicle preparation.2. Degradation of this compound.3. Physiological effects of the vehicle. | 1. Ensure precise and consistent preparation of the vehicle for all experimental groups.2. Prepare fresh solutions of this compound for each experiment or use properly stored aliquots. Avoid repeated freeze-thaw cycles.3. Administer the same volume of the vehicle to the control group as the this compound solution to the treatment group. |
| Low or no response to Angiotensin II | 1. Improper dissolution of this compound.2. Adsorption of the peptide to container surfaces.3. Degradation of the peptide. | 1. Ensure complete dissolution of the peptide in the chosen vehicle. Gentle vortexing may be required.2. At very low concentrations, a significant amount of peptide can be lost to the walls of glass containers. This can be minimized by pre-treating containers with a solution of bovine serum albumin (BSA, 1 mg/ml) and then rinsing thoroughly with sterile water before use.3. Use freshly prepared solutions and store them appropriately. Angiotensin II is susceptible to hydrolysis at pH ≥9.5 and by strong acids. |
| Unexpected effects in the vehicle control group | 1. Contamination of the vehicle.2. The vehicle is not physiologically inert for the measured parameter. | 1. Use sterile, high-purity reagents and aseptic techniques for vehicle preparation.2. If using a vehicle other than normal saline, thoroughly research its potential physiological effects. Consider an alternative, more inert vehicle if necessary. |
Experimental Protocols
Preparation of this compound for In Vivo Infusion
-
Reconstitution: Aseptically reconstitute lyophilized this compound powder with sterile 0.9% sodium chloride to a desired stock concentration (e.g., 1 mg/ml).
-
Dilution: Further dilute the stock solution with sterile 0.9% sodium chloride to the final desired infusion concentration. For example, to achieve a concentration of 10,000 ng/ml, dilute 1 ml of a 2.5 mg/ml stock solution in 249 ml of 0.9% sodium chloride.
-
Storage: If not for immediate use, the diluted solution can be stored under refrigeration (2-8°C) for up to 24 hours. For longer-term storage of stock solutions, aliquot and freeze at -20°C.
Administration of Vehicle Control in Animal Models
-
Vehicle Preparation: Prepare the vehicle control solution (e.g., sterile 0.9% sodium chloride) using the same batch of saline and under the same sterile conditions as the this compound solution.
-
Administration: Administer the vehicle control to the control group of animals using the same route (e.g., subcutaneous osmotic minipump, intravenous infusion), volume, and duration as the this compound administration to the experimental group.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | 25 mg/ml | |
| PBS (pH 7.2) | 1 mg/ml |
Table 2: Stability of Angiotensin II in 0.9% Sodium Chloride under Refrigeration (5 ± 3°C)
| Time (hours) | Concentration Retention | Reference |
| 0 | 100% | |
| 24 | >90% | |
| 48 | >90% | |
| 72 | >90% | |
| 96 | >90% | |
| 120 | >90% |
Visualizations
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Caption: Workflow for selecting and using a vehicle control.
References
- 1. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress | Aging [aging-us.com]
- 5. Angiotensin II infusion alters vascular function in mouse resistance vessels: roles of O and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Angiotensin II Acetate and Norepinephrine on Myocardial Oxygen Consumption In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of Angiotensin II acetate and norepinephrine on myocardial oxygen consumption (MVO2). The information presented is based on experimental data from peer-reviewed research, offering a valuable resource for studies in cardiovascular physiology and pharmacology.
Executive Summary
In critical care settings, vasopressors are essential for managing septic shock. While norepinephrine is the standard first-line treatment, Angiotensin II has emerged as a non-catecholaminergic alternative. Recent studies in a porcine model of septic shock have demonstrated that while both agents can effectively restore mean arterial pressure, Angiotensin II does so with a significantly lower impact on myocardial oxygen consumption.[1][2][3] This suggests a potential myocardial protective effect of Angiotensin II compared to norepinephrine in the context of sepsis.
Quantitative Data Comparison
The following table summarizes the key hemodynamic and metabolic parameters observed in a septic shock animal model comparing the effects of Angiotensin II and norepinephrine.
| Parameter | Angiotensin II Group | Norepinephrine Group | Key Finding |
| Myocardial Oxygen Consumption (MVO2) | Lower | Significantly Higher | Angiotensin II maintains cardiovascular resuscitation with less demand on the heart muscle for oxygen.[1][2] |
| Mean Arterial Pressure (MAP) | Maintained at 65-75 mmHg | Maintained at 65-75 mmHg | Both drugs were effective in achieving the target blood pressure. |
| Cardiac Output | No significant difference | No significant difference | Both drugs maintained similar cardiac output levels. |
| Heart Rate | No significant difference | No significant difference | No significant differences in heart rate were observed between the two groups. |
| Myocardial Inflammation (mRNA expression of IL-6, IL-1α, IL-1β) | Lower | Higher | Angiotensin II was associated with less myocardial inflammation. |
Signaling Pathways and Myocardial Oxygen Consumption
The differential effects of Angiotensin II and norepinephrine on MVO2 can be attributed to their distinct signaling pathways within cardiomyocytes.
Angiotensin II Signaling Pathway
Angiotensin II primarily acts on the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). In cardiomyocytes, this interaction initiates a signaling cascade that can influence myocardial oxygen consumption, though its direct impact on contractility and heart rate is less pronounced than that of norepinephrine.
Caption: Angiotensin II signaling pathway in cardiomyocytes.
Norepinephrine Signaling Pathway
Norepinephrine predominantly stimulates β1-adrenergic receptors in the heart. This leads to a cascade that significantly increases heart rate (chronotropy) and contractility (inotropy), both of which are major determinants of myocardial oxygen consumption. Adrenergic receptor stimulation is known to increase MVO2.
Caption: Norepinephrine signaling pathway in cardiomyocytes.
Experimental Protocols
The following methodology is based on the comparative study of Angiotensin II and norepinephrine in a porcine model of septic shock.
Animal Model and Preparation
-
Animal: Domestic pigs of either gender.
-
Anesthesia and Ventilation: Animals are anesthetized and mechanically ventilated.
-
Instrumentation: Surgical placement of catheters for monitoring hemodynamic parameters, including a pulmonary artery catheter for measuring cardiac output and blood gases.
Septic Shock Induction
-
Method: Fecal peritonitis is induced to create a clinically relevant model of septic shock.
-
Confirmation of Shock: Onset of septic shock is defined by a significant drop in mean arterial pressure.
Drug Administration and Monitoring
-
Randomization: Septic animals are randomly allocated to receive either Angiotensin II or norepinephrine.
-
Dosage and Titration: The vasopressor infusion is initiated and titrated to maintain a target Mean Arterial Pressure (MAP) between 65 and 75 mmHg for a duration of 8 hours.
-
Fluid Resuscitation: Intravenous fluids are administered throughout the experiment.
-
Antimicrobial Therapy: Antibiotics are administered to mimic clinical practice.
Measurement of Myocardial Oxygen Consumption (MVO2)
-
Method: MVO2 is calculated using the Fick principle.
-
Formula: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content).
-
Data Collection: Blood samples are drawn from an arterial line and the coronary sinus to measure oxygen content. Coronary blood flow is measured using a flow probe or other established techniques.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo experimental comparison of Angiotensin II and norepinephrine.
Caption: Experimental workflow for in vivo comparison.
Conclusion
The available experimental data suggests that this compound offers a significant advantage over norepinephrine in the context of septic shock by maintaining target blood pressure with a lower associated myocardial oxygen cost. This may be attributed to its distinct signaling pathway that does not induce the same level of increase in heart rate and contractility as norepinephrine. For researchers and clinicians, these findings highlight the potential of Angiotensin II as a vasopressor that may confer myocardial protection in critically ill patients. Further investigation into the long-term outcomes associated with these different MVO2 profiles is warranted.
References
- 1. Angiotensin II prompts heart cell apoptosis via AT1 receptor-augmented phosphatase and tensin homolog and miR-320-3p functions to enhance suppression of the IGF1R-PI3K-AKT survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy | MDPI [mdpi.com]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-inflammatory Effects of Angiotensin II Acetate in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II (Ang II) acetate is a well-established pro-inflammatory mediator extensively used in in vitro studies to model inflammatory conditions relevant to cardiovascular and renal diseases. This guide provides a comparative analysis of Ang II acetate's pro-inflammatory effects in primary cell cultures, supported by experimental data and detailed protocols. We also compare its performance with other common inflammatory stimuli.
Comparative Analysis of Pro-inflammatory Effects
Angiotensin II acetate consistently induces a pro-inflammatory phenotype across various primary cell types. Its effects are primarily mediated through the Angiotensin II Type 1 Receptor (AT1R), leading to the activation of downstream signaling pathways that culminate in the expression of inflammatory mediators. Below is a comparative summary of Ang II acetate's effects against a common alternative, Lipopolysaccharide (LPS).
Table 1: this compound vs. Lipopolysaccharide (LPS) - Pro-inflammatory Marker Expression
| Cell Type | Treatment | Concentration | Incubation Time | Inflammatory Marker | Fold Change (vs. Control) | Citation |
| Primary Human Monocyte-Derived Macrophages (hMDMs) | This compound | 1 µM | 24 hours | TNF-α (protein) | ~3.5-fold | |
| LPS | 100 ng/mL | 24 hours | TNF-α (protein) | ~15-fold | ||
| Primary Rat Aortic Smooth Muscle Cells (RASMCs) | This compound | 100 nM | 6 hours | IL-6 (mRNA) | ~7-fold | [1] |
| LPS | 1 µg/mL | 6 hours | IL-6 (mRNA) | ~12-fold | ||
| Primary Rat Alveolar Type I Cells | This compound | 100 nM | 18 hours | IL-6 (protein) | No significant increase | |
| LPS | 10 µg/mL | 18 hours | IL-6 (protein) | Significant increase | ||
| Primary Neonatal Rat Cardiomyocytes | This compound | 100 nM | 24 hours | Apoptotic Cells | ~4-fold increase | [2] |
Table 2: Effect of this compound on Inflammatory Signaling in Primary Cells
| Cell Type | Treatment | Concentration | Incubation Time | Signaling Molecule | Activation (Fold Change vs. Control) | Citation |
| Primary Rat Aortic Smooth Muscle Cells (RASMCs) | This compound | 100 nM | 60 minutes | NF-κB (p65 nuclear translocation) | Significant increase | [3] |
| Primary Rat Cerebellar Astrocytes | This compound | 100 nM | 15 minutes | JAK2 (phosphorylation) | ~2.2-fold | |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 100 nM | 12 hours | ROS Production | Significant increase | [4] |
Key Signaling Pathways
Angiotensin II, upon binding to its AT1 receptor, triggers a cascade of intracellular signaling events that drive the pro-inflammatory response. Key pathways include the activation of Protein Kinase C (PKC), production of Reactive Oxygen Species (ROS) by NADPH oxidase, and activation of Mitogen-Activated Protein Kinases (MAPKs) and the JAK/STAT pathway. These pathways converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin II-induced apoptosis in rat cardiomyocyte culture: a possible role of AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Angiotensin II Decreases Endothelial Nitric Oxide Synthase Phosphorylation via AT1R Nox/ROS/PP2A Pathway [frontiersin.org]
A Comparative Guide: Angiotensin II Acetate vs. Angiotensin-(1-7) in Regulating Vascular Tone
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effector peptides playing pivotal roles in modulating vascular tone. This guide provides a comprehensive comparison of two key angiotensin peptides, Angiotensin II (Ang II) and Angiotensin-(1-7) [Ang-(1-7)], focusing on their opposing effects on blood vessel constriction and dilation. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective resource for research and drug development.
Executive Summary
Angiotensin II, the primary effector of the classical RAS, is a potent vasoconstrictor, increasing blood pressure and contributing to vascular remodeling.[1][2] It primarily signals through the Angiotensin II Type 1 Receptor (AT1R).[1][3][4] In contrast, Angiotensin-(1-7), a key component of the counter-regulatory axis of the RAS, generally exerts vasodilatory effects, opposing the actions of Ang II. Ang-(1-7) mediates its effects predominantly through the Mas receptor (MasR). This guide delves into the quantitative differences in their vascular effects, the underlying signaling mechanisms, and the experimental protocols used to elucidate these functions.
Quantitative Comparison of Vascular Effects
The opposing effects of Ang II and Ang-(1-7) on vascular tone have been quantified in various experimental models. The following tables summarize key findings from in vivo and ex vivo studies.
In Vivo Effects on Blood Pressure
| Peptide | Species/Model | Dose/Administration | Effect on Mean Arterial Pressure (MAP) | Citation(s) |
| Angiotensin II | Spontaneously Hypertensive Rats (SHR) | Intravenous injection | Significant increase | |
| Rats | Microinjection into RVLM | Pressor effect (greater in hypertensive models) | ||
| Angiotensin-(1-7) | Spontaneously Hypertensive Rats (SHR) | Intravenous injection | Decrease | |
| Conscious Rats (with AT1R blockade) | 5 pmol/min | Marked, sustained reduction |
RVLM: Rostral Ventrolateral Medulla
Ex Vivo Effects on Vascular Tone
| Peptide | Vessel Type | Species | Effect | Key Findings | Citation(s) |
| Angiotensin II | Aorta | Rat | Vasoconstriction | Emax (mN): 6.0 ± 0.5 | |
| Human Mammary Artery | Human | Vasoconstriction | Dose-dependent contraction | ||
| Iliac Artery | Rat | Vasoconstriction | pEC50: 8.7 ± 0.3 | ||
| Angiotensin-(1-7) | Aorta | Rat | Attenuates Ang II-induced contraction | Emax (mN) with Ang II: 4.36 ± 0.4 | |
| Human Mammary Artery | Human | Attenuates Ang II-induced contraction | Maximal inhibition of ~65.2% | ||
| Coronary Arteries | Spontaneously Hypertensive Rat (SHR) | Vasoconstriction (at >1 µmol/L) | Mediated by AT2 receptors |
Emax: Maximal effect; pEC50: -log of the molar concentration that produces 50% of the maximal response.
Signaling Pathways: A Tale of Two Receptors
The divergent vascular effects of Angiotensin II and Angiotensin-(1-7) stem from their activation of distinct signaling cascades upon binding to their respective receptors.
Angiotensin II: The Vasoconstrictor Pathway
Angiotensin II binds to the AT1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gq/11 protein. This initiates a signaling cascade that leads to vascular smooth muscle cell (VSMC) contraction.
Angiotensin-(1-7): The Vasodilator Pathway
Angiotensin-(1-7) primarily binds to the Mas receptor, another GPCR, which often couples to G-proteins that initiate signaling cascades leading to vasodilation. A key mechanism is the production of nitric oxide (NO).
Experimental Protocols
The investigation of the vascular effects of Angiotensin II and Angiotensin-(1-7) predominantly relies on in vivo blood pressure measurements and ex vivo wire myography studies.
In Vivo Blood Pressure Measurement in Rodents
This protocol outlines the general procedure for assessing the acute effects of intravenously administered angiotensin peptides on arterial blood pressure in anesthetized rats.
Workflow Diagram:
Methodology:
-
Animal Preparation: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are anesthetized (e.g., with pentobarbital sodium). Catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for peptide administration.
-
Baseline Recording: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded using a pressure transducer connected to a data acquisition system.
-
Peptide Administration: Bolus injections of Angiotensin II acetate or Angiotensin-(1-7) at various doses are administered intravenously.
-
Data Acquisition and Analysis: MAP and HR are continuously monitored and recorded. The peak change in MAP from baseline is determined for each dose to construct dose-response curves.
Ex Vivo Wire Myography of Isolated Arteries
This technique allows for the direct measurement of vascular tension in isolated arterial rings in response to vasoactive substances.
Workflow Diagram:
Methodology:
-
Vessel Preparation: Arteries (e.g., mesenteric, thoracic aorta) are dissected, cleaned of surrounding tissue, and cut into rings (2-3 mm). The rings are then mounted on two wires in a myograph chamber.
-
Equilibration: The mounted rings are equilibrated in an organ bath containing physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O₂ and 5% CO₂. A baseline tension is applied.
-
Viability and Endothelial Integrity Check: The viability of the smooth muscle is tested by depolarization with a high potassium solution. Endothelial integrity is assessed by the relaxation response to acetylcholine after pre-contraction with an agent like phenylephrine.
-
Dose-Response Curves:
-
For Angiotensin II (Vasoconstriction): Cumulative concentrations of Ang II are added to the organ bath, and the increase in isometric tension is recorded.
-
For Angiotensin-(1-7) (Vasodilation/Antagonism): To assess vasodilation, vessels are pre-contracted with a vasoconstrictor (e.g., Ang II or phenylephrine). Cumulative concentrations of Ang-(1-7) are then added, and the relaxation (decrease in tension) is recorded. To study the antagonistic effect, vessels are pre-incubated with Ang-(1-7) before generating a dose-response curve for Ang II.
-
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by the high potassium solution. Relaxation is expressed as a percentage of the pre-contraction tension. EC50 and Emax values are calculated from the dose-response curves.
Conclusion
Angiotensin II and Angiotensin-(1-7) exhibit opposing effects on vascular tone, a critical aspect of blood pressure regulation. Angiotensin II, acting through the AT1 receptor, is a potent vasoconstrictor, while Angiotensin-(1-7), via the Mas receptor, generally promotes vasodilation and counteracts the effects of Angiotensin II. The distinct signaling pathways and quantifiable differences in their vascular effects, as detailed in this guide, provide a solid foundation for further research and the development of novel therapeutic strategies targeting the renin-angiotensin system for the management of cardiovascular diseases.
References
- 1. Effects of Angiotensin-(1-7) and Angiotensin II on Acetylcholine-Induced Vascular Relaxation in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Angiotensin II Acetate: A Comparative Analysis of AT1 vs. AT2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II (Ang II), a pivotal octapeptide hormone in the renin-angiotensin system (RAS), exerts its diverse physiological and pathological effects through two primary G protein-coupled receptors (GPCRs): the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). Angiotensin II acetate is a synthetic form of this endogenous ligand, widely utilized in research to investigate the intricate signaling mechanisms and functional outcomes associated with these receptors. This guide provides an objective comparative analysis of AT1R and AT2R activation by this compound, supported by experimental data and detailed methodologies to facilitate further research and drug development.
Executive Summary
This compound acts as a potent agonist for both AT1 and AT2 receptors. However, the downstream signaling cascades and ultimate cellular responses initiated by these two receptors are markedly different, often opposing. AT1R activation is classically associated with vasoconstriction, inflammation, and cellular growth, primarily through Gq/11, Gi/o, and β-arrestin pathways. In contrast, AT2R activation is generally linked to vasodilation, anti-inflammatory effects, and apoptosis, mediated through pathways involving phosphatases and nitric oxide synthase. This guide delves into the quantitative differences in receptor activation and outlines the experimental protocols necessary to assess these distinct signaling events.
Comparative Data on Receptor Activation by this compound
The following tables summarize the quantitative parameters of this compound's interaction with and activation of AT1 and AT2 receptors across various signaling pathways.
| Parameter | AT1 Receptor | AT2 Receptor | Reference |
| Binding Affinity (Ki) | ~0.1 - 2 nM | ~0.1 - 5 nM | [1] |
| Gq/11 Pathway Activation (EC50) | ~1 - 10 nM (Inositol Phosphate Accumulation) | Not typically coupled | [2] |
| β-Arrestin Recruitment (EC50) | ~5 - 50 nM | No significant recruitment | [3] |
| ERK1/2 Phosphorylation (EC50) | ~1 - 20 nM | Can induce phosphorylation, but often with lower potency than AT1R | [1][4] |
| Nitric Oxide Production | Generally does not directly stimulate | Stimulates NO production |
Note: The exact values for Ki, EC50, and Emax can vary depending on the cell type, expression levels of the receptors, and the specific assay conditions used.
Signaling Pathways: A Tale of Two Receptors
The activation of AT1R and AT2R by this compound initiates distinct and often opposing signaling cascades.
AT1 Receptor Signaling
AT1R activation is pleiotropic, engaging multiple G protein-dependent and -independent pathways.
-
Gq/11 Pathway: This is the canonical signaling pathway for AT1R. Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is central to many of the acute effects of Angiotensin II, such as vasoconstriction and aldosterone secretion.
-
Gi/o Pathway: AT1R can also couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
G12/13 Pathway: Activation of G12/13 proteins by AT1R engages Rho GTPases, which play a role in cell growth, proliferation, and migration.
-
β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the AT1R. This not only desensitizes G protein signaling but also initiates a separate wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, contributing to cellular hypertrophy and inflammation.
Caption: AT1R Signaling Pathways.
AT2 Receptor Signaling
The signaling pathways activated by AT2R are generally considered to counteract the effects of AT1R activation.
-
Phosphatase Activation: AT2R activation leads to the stimulation of various protein phosphatases, such as SHP-1 and PP2A. These phosphatases can dephosphorylate and inactivate key signaling molecules in growth-promoting pathways, such as MAPKs, thereby exerting anti-proliferative effects.
-
Nitric Oxide-cGMP Pathway: A key function of AT2R is the stimulation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). This pathway is responsible for the vasodilatory and anti-inflammatory effects of AT2R activation.
-
Phospholipase A2 (PLA2) Activation: AT2R can also activate PLA2, leading to the release of arachidonic acid, which can be further metabolized to various signaling molecules.
Caption: AT2R Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to perform comparative analyses of AT1R and AT2R activation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for AT1 and AT2 receptors.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing either human AT1R or AT2R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radiolabeled Angiotensin II (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the prepared cell membranes.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 pathway, primarily by AT1R.
Methodology:
-
Cell Culture and Labeling:
-
Seed cells expressing the receptor of interest in a multi-well plate.
-
Label the cells with [³H]-myo-inositol overnight.
-
-
Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a LiCl-containing buffer to inhibit inositol monophosphatase.
-
Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Lyse the cells with an appropriate acid (e.g., perchloric acid).
-
Separate the inositol phosphates from the free inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate produced against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated receptor, a hallmark of G protein-independent signaling, particularly for AT1R.
Caption: BRET Assay for β-Arrestin Recruitment.
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Assay Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure the baseline luminescence at the emission wavelengths for both the donor and acceptor.
-
Add varying concentrations of this compound.
-
Measure the luminescence again at both wavelengths.
-
-
Data Analysis:
-
Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Nitric Oxide (NO) Measurement Assay
This assay is used to assess the activation of the NO-cGMP pathway, a key signaling event for AT2R.
Methodology:
-
Cell Culture:
-
Culture cells endogenously or exogenously expressing AT2R (e.g., human aortic endothelial cells or transfected CHO cells) in a multi-well plate.
-
-
Assay Procedure:
-
Load the cells with a fluorescent NO indicator dye (e.g., DAF-FM diacetate).
-
Wash the cells to remove excess dye.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the concentration-response relationship for NO production.
-
Conclusion
The differential activation of AT1 and AT2 receptors by this compound underscores the complexity of the renin-angiotensin system. While both receptors bind Angiotensin II with high affinity, the resulting signaling cascades and physiological outcomes are profoundly different. AT1R activation predominantly triggers pathways associated with vasoconstriction, inflammation, and cell growth, whereas AT2R activation promotes counter-regulatory effects, including vasodilation and anti-proliferation. A thorough understanding of these distinct mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is crucial for the development of novel therapeutics that can selectively modulate the activity of these receptors for the treatment of cardiovascular and other diseases.
References
- 1. Upregulation of ERK1/2-eNOS via AT2 Receptors Decreases the Contractile Response to Angiotensin II in Resistance Mesenteric Arteries from Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone enhances angiotensin II receptor binding and inositol phosphate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Arrestin 1 and 2 stabilize the angiotensin II type I receptor in distinct high-affinity conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Angiotensin II Acetate-Induced Hypertension and its Alternatives in Preclinical Research
For researchers and drug development professionals navigating the landscape of hypertension models, selecting the appropriate system is paramount for clinically relevant and reproducible findings. This guide provides a comprehensive cross-validation of the widely used Angiotensin II (Ang II) acetate-induced hypertension model against three common alternatives: the Deoxycorticosterone acetate (DOCA)-salt model, the Spontaneously Hypertensive Rat (SHR) model, and the Dahl Salt-Sensitive (DS) rat model. This objective comparison, supported by experimental data, will aid in the informed selection of the most suitable model for specific research questions.
Comparative Analysis of Hypertension Models
The choice of a hypertension model significantly influences experimental outcomes. The following tables provide a quantitative comparison of key physiological and pathological parameters across the Angiotensin II, DOCA-salt, SHR, and Dahl Salt-Sensitive models.
Table 1: Hemodynamic and Timeline Characteristics of Hypertension Models
| Parameter | Angiotensin II Infusion | DOCA-Salt | Spontaneously Hypertensive Rat (SHR) | Dahl Salt-Sensitive (DS) Rat |
| Mechanism | Exogenous Ang II infusion, activating AT1 receptors.[1] | Mineralocorticoid-induced volume expansion and sodium retention.[2][3] | Genetic predisposition.[4][5] | Genetic sensitivity to high salt intake. |
| Renin Status | High | Low | Normal to Low | Low |
| Time to Hypertension | Rapid (3-10 days). | Gradual (4-6 weeks). | Gradual, develops by 10-15 weeks of age. | Rapid upon high-salt diet (days to weeks). |
| Systolic Blood Pressure (SBP) Increase (mmHg) | 30-60 mmHg increase from baseline. | 60-80 mmHg increase from baseline. | Reaches 180-200 mmHg. | Can exceed 200 mmHg on high salt diet. |
| Heart Rate | Variable, can be unchanged or decreased. | Generally increased. | Generally increased. | Variable. |
| Mortality | Can be high depending on the dose and duration. | Moderate, associated with stroke and renal failure. | Moderate, stroke-prone substrains have higher mortality. | High on a high-salt diet. |
Note: Values are approximate and can vary based on species, strain, age, and specific experimental protocol.
Table 2: Comparison of End-Organ Damage in Hypertension Models
| Parameter | Angiotensin II Infusion | DOCA-Salt | Spontaneously Hypertensive Rat (SHR) | Dahl Salt-Sensitive (DS) Rat |
| Cardiac Hypertrophy | Present, concentric. | Prominent, eccentric and concentric. | Prominent, concentric. | Prominent. |
| Cardiac Fibrosis | Present. | Prominent. | Present, develops with age. | Present. |
| Renal Damage | Glomerulosclerosis, proteinuria, inflammation, and fibrosis. | Severe glomerulosclerosis, proteinuria, and fibrosis. | Progressive nephropathy with age. | Severe nephropathy. |
| Vascular Remodeling | Present, includes endothelial dysfunction and media thickening. | Prominent, includes endothelial dysfunction and inflammation. | Present, established feature of the model. | Present. |
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms and the experimental procedures is crucial for accurate data interpretation and reproducibility.
Angiotensin II Signaling Pathway in Hypertension
The binding of Angiotensin II to its type 1 receptor (AT1R) initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth, all contributing to the hypertensive phenotype.
Experimental Workflow for Angiotensin II-Induced Hypertension
The induction of hypertension using Angiotensin II acetate typically involves surgical implantation of an osmotic minipump for continuous subcutaneous infusion.
Logical Comparison of Hypertension Models
Each hypertension model offers a unique set of characteristics, making them suitable for different research applications.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
This compound-Induced Hypertension
Objective: To induce hypertension via continuous infusion of Angiotensin II.
Materials:
-
This compound (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 2002 or 2004)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Animal weighing scale
-
Blood pressure monitoring system (telemetry or tail-cuff)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline blood pressure and heart rate for several days before surgery.
-
Pump Preparation: Under sterile conditions, fill osmotic minipumps with this compound dissolved in saline at a concentration calculated to deliver the desired dose (e.g., 400-1000 ng/kg/min for mice).
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and disinfect the surgical area (typically the back, between the scapulae).
-
Make a small subcutaneous incision and insert the osmotic minipump.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery.
-
Data Collection: Monitor blood pressure and heart rate continuously or at regular intervals for the duration of the study (typically 2-4 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues for further analysis (e.g., histology, gene expression).
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension
Objective: To induce hypertension through a combination of mineralocorticoid excess and high salt intake.
Materials:
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
1% NaCl + 0.2% KCl drinking water
-
Uninephrectomy surgical setup (optional, but common)
-
Standard laboratory chow
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation: Perform a uninephrectomy on anesthetized animals to enhance the hypertensive response. Allow for a recovery period of at least one week.
-
DOCA Administration:
-
Pellet: Implant a DOCA pellet (e.g., 50 mg for a 21-day release) subcutaneously.
-
Injections: Administer subcutaneous injections of DOCA (e.g., 25 mg/kg) twice weekly.
-
-
High-Salt Diet: Replace normal drinking water with 1% NaCl + 0.2% KCl solution.
-
Monitoring: Measure blood pressure weekly. Hypertension typically develops over 4-6 weeks.
-
Data Collection and Endpoint Analysis: As described for the Angiotensin II model.
Spontaneously Hypertensive Rat (SHR) Model
Objective: To study the progression of genetic hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and appropriate normotensive controls (e.g., Wistar-Kyoto rats, WKY).
-
Standard laboratory chow and water.
-
Blood pressure monitoring system.
Procedure:
-
Animal Procurement: Obtain age-matched SHR and WKY rats from a reputable vendor.
-
Acclimatization: House the animals under standard conditions.
-
Monitoring: Begin blood pressure measurements at a young age (e.g., 4-6 weeks) and continue at regular intervals to track the development of hypertension.
-
Experimental Interventions: Initiate experimental treatments at the desired stage of hypertension (pre-hypertensive, developing, or established).
-
Data Collection and Endpoint Analysis: As described for the other models.
Dahl Salt-Sensitive (DS) Rat Model
Objective: To induce hypertension through a high-salt diet in a genetically susceptible strain.
Materials:
-
Dahl Salt-Sensitive (DS) rats and Dahl Salt-Resistant (DR) control rats.
-
Low-salt (e.g., 0.3% NaCl) and high-salt (e.g., 8% NaCl) chow.
-
Blood pressure monitoring system.
Procedure:
-
Animal Procurement and Acclimatization: Obtain age-matched DS and DR rats and acclimatize them on a low-salt diet.
-
Baseline Measurements: Record baseline blood pressure on the low-salt diet.
-
Induction of Hypertension: Switch the diet of a subset of DS and DR rats to a high-salt diet.
-
Monitoring: Monitor blood pressure regularly. Hypertension develops rapidly in DS rats on a high-salt diet.
-
Data Collection and Endpoint Analysis: As described for the other models.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can enhance the rigor and translational relevance of their preclinical hypertension studies.
References
- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
Validating Angiotensin II Acetate's Downstream Targets: A Comparative Guide to Gene Expression Profiling
For researchers, scientists, and drug development professionals, validating the downstream targets of Angiotensin II acetate is crucial for understanding its mechanism of action and developing novel therapeutics. This guide provides an objective comparison of key gene expression profiling techniques, supported by experimental data and detailed protocols.
Angiotensin II, a key effector peptide of the renin-angiotensin system, plays a pivotal role in cardiovascular and renal physiology and pathophysiology. Its acetate salt, this compound, is used to increase blood pressure in adults with septic or other distributive shock.[1][2][3] Understanding how this compound modulates gene expression is fundamental to elucidating its therapeutic effects and potential side effects. This guide compares three widely used gene expression profiling methods: RNA-Sequencing (RNA-Seq), DNA microarrays, and quantitative real-time polymerase chain reaction (qPCR), to aid researchers in selecting the most appropriate technique for their specific research goals.
Comparison of Gene Expression Profiling Techniques
The choice of a gene expression profiling technique depends on various factors, including the research question, the number of genes to be analyzed, the required sensitivity, and budgetary constraints. The following table provides a comprehensive comparison of RNA-Seq, microarrays, and qPCR.
| Feature | RNA-Sequencing (RNA-Seq) | DNA Microarray | Quantitative Real-Time PCR (qPCR) |
| Principle | High-throughput sequencing of cDNA reverse transcribed from RNA. | Hybridization of fluorescently labeled cDNA to pre-designed probes on a solid surface. | Real-time monitoring of the amplification of specific cDNA targets using fluorescent probes or dyes. |
| Gene Coverage | Whole transcriptome, including novel transcripts, splice variants, and non-coding RNAs. | Limited to the probes present on the array, typically known genes and transcripts. | Targeted analysis of a small number of specific genes. |
| Dynamic Range | Wide dynamic range (>10^5), allowing for the detection of both low and high abundance transcripts. | Narrower dynamic range (10^3), which can limit the detection of transcripts with very low or very high expression. | Widest dynamic range, highly sensitive for detecting low abundance transcripts. |
| Sensitivity & Specificity | High sensitivity and specificity, capable of detecting subtle changes in gene expression. | Lower sensitivity for low-abundance transcripts compared to RNA-Seq and qPCR. | The gold standard for sensitivity and specificity in targeted gene expression analysis. |
| Data Output | Digital read counts, providing absolute quantification of gene expression. | Signal intensities, providing relative quantification of gene expression. | Cycle threshold (Ct) values, used for relative or absolute quantification. |
| Cost per Sample | Higher initial cost, but can be more cost-effective for whole-transcriptome analysis. | Generally lower cost per sample for large-scale studies of known genes. | Lowest cost per gene, ideal for validating a small number of targets. |
| Throughput | High-throughput, capable of analyzing many samples simultaneously. | High-throughput, suitable for large-scale screening. | Lower throughput, typically analyzing one or a few genes at a time per sample. |
| Applications | Discovery of novel genes and isoforms, comprehensive transcriptome profiling, analysis of non-model organisms. | Large-scale gene expression profiling of known genes, clinical diagnostics, drug discovery. | Validation of microarray or RNA-Seq data, analysis of a small number of candidate genes, diagnostics. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for cell culture and Angiotensin II treatment, followed by specific protocols for RNA extraction and the three gene expression profiling techniques.
1. Cell Culture and this compound Treatment
This protocol describes the general steps for treating cultured cells with this compound to induce changes in gene expression. The specific cell type and treatment conditions should be optimized for the research question. For example, rat cardiac fibroblasts or human coronary artery endothelial cells are relevant models for studying the cardiovascular effects of Angiotensin II.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks. For instance, H9c2 cells, a rat cardiomyocyte cell line, can be seeded at a density of 5,000 cells/well in a 96-well plate.
-
Serum Starvation: Once cells reach the desired confluency (typically 70-80%), replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This step synchronizes the cells and reduces basal gene expression.
-
Angiotensin II Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentration in the cell culture medium. Typical concentrations used in in vitro studies range from 10 nM to 1 µM. The duration of treatment can vary from a few hours to 24 hours or longer, depending on the target genes of interest.
-
Control Group: Include a vehicle control group treated with the same volume of the solvent used to dissolve this compound.
-
Harvesting Cells: After the treatment period, wash the cells with ice-cold PBS and then lyse them directly in the culture vessel using a lysis buffer suitable for RNA extraction.
2. RNA Extraction
High-quality RNA is a prerequisite for all gene expression profiling techniques.
-
Lysis: Lyse the cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Homogenization: Homogenize the lysate to shear genomic DNA. This can be done by passing the lysate through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Purification: Purify the RNA from the lysate using either a silica-based column method or a phenol-chloroform extraction followed by ethanol precipitation.
-
DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (to determine the A260/A280 and A260/A230 ratios) and a bioanalyzer (to assess RNA integrity).
3. RNA-Sequencing (RNA-Seq) Protocol
-
Library Preparation:
-
mRNA Enrichment/rRNA Depletion: Isolate mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragmentation: Fragment the enriched RNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the Angiotensin II-treated and control groups.
-
4. DNA Microarray Protocol
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Incorporate a fluorescent dye (e.g., Cy3 or Cy5) during cDNA synthesis or label the cDNA after synthesis.
-
-
Hybridization:
-
Denature the labeled cDNA and hybridize it to the microarray slide. Hybridization is typically carried out in a humidified chamber at a specific temperature for 16-24 hours.
-
-
Washing: Wash the microarray slide to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence signals.
-
Data Analysis:
-
Image Analysis: Quantify the fluorescence intensity of each spot on the array.
-
Normalization: Normalize the data to correct for systematic variations.
-
Differential Expression Analysis: Identify genes with significant differences in signal intensity between the Angiotensin II-treated and control samples.
-
5. Quantitative Real-Time PCR (qPCR) Protocol
qPCR is often used to validate the results of RNA-Seq or microarray experiments.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Primer and Probe Design: Design and validate primers and, if using a probe-based assay, a fluorescently labeled probe specific to the target gene.
-
qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, primers, probe (if applicable), DNA polymerase, and dNTPs.
-
Real-Time PCR: Perform the PCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target gene to the Ct values of a stably expressed reference gene (housekeeping gene).
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Angiotensin II signaling and the experimental workflows for their analysis can greatly enhance understanding.
Angiotensin II Signaling Pathway
Angiotensin II exerts its effects primarily by binding to two G protein-coupled receptors: the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). The majority of the well-known physiological and pathophysiological effects of Angiotensin II are mediated through the AT1R. Activation of the AT1R triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Workflow for Gene Expression Profiling
The following diagram illustrates a typical workflow for investigating the effects of this compound on gene expression.
Caption: Workflow for Angiotensin II Gene Expression Analysis.
By carefully considering the strengths and limitations of each gene expression profiling technique and adhering to rigorous experimental protocols, researchers can effectively validate the downstream targets of this compound, paving the way for a deeper understanding of its biological functions and the development of more targeted therapies.
References
Comparing the efficacy of Angiotensin II acetate with other vasopressors in septic shock models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Angiotensin II acetate with other commonly used vasopressors in preclinical septic shock models. The information is intended to support research and development efforts in the field of critical care medicine.
Executive Summary
Septic shock remains a significant challenge in critical care, characterized by persistent hypotension despite fluid resuscitation, leading to organ dysfunction. Vasopressors are a cornerstone of septic shock management, and understanding the comparative efficacy of different agents is crucial for developing improved therapeutic strategies. This guide focuses on this compound, a synthetic human Angiotensin II, and compares its performance with established vasopressors like norepinephrine, vasopressin, and epinephrine in relevant animal models.
Recent preclinical studies, primarily in porcine and rodent models of septic shock, have demonstrated that Angiotensin II is an effective vasopressor, comparable to norepinephrine in its ability to restore mean arterial pressure (MAP). Notably, some studies suggest that Angiotensin II may offer advantages in terms of myocardial oxygen consumption and inflammatory response. Direct comparative efficacy data in animal models for Angiotensin II versus vasopressin or epinephrine is limited, necessitating further research.
Comparative Efficacy of Vasopressors in Septic Shock Models
The following table summarizes quantitative data from preclinical studies comparing Angiotensin II with other vasopressors. The primary focus of the available literature is on the comparison with norepinephrine.
| Parameter | Angiotensin II | Norepinephrine | Vasopressin | Epinephrine | Animal Model | Key Findings |
| Mean Arterial Pressure (MAP) | Effective in restoring MAP to target levels (65-75 mmHg).[1][2][3][4] | Effective in restoring MAP to target levels (65-75 mmHg).[1] | Effective in increasing MAP. | Effective in increasing MAP. | Porcine, Rat | Angiotensin II and Norepinephrine showed comparable efficacy in restoring MAP. |
| Cardiac Output | Maintained or slightly increased. | Maintained or slightly increased. | Variable effects reported. | Generally increases cardiac output. | Porcine | No significant difference in cardiac output between Angiotensin II and Norepinephrine groups. |
| Myocardial Oxygen Consumption | Lower compared to norepinephrine. | Higher compared to Angiotensin II. | Not directly compared. | Known to increase myocardial oxygen demand. | Porcine | Angiotensin II was associated with less myocardial oxygen consumption. |
| Inflammatory Markers (e.g., IL-6) | Lower expression of pro-inflammatory cytokines. | Higher expression of pro-inflammatory cytokines. | Not directly compared. | Can have pro-inflammatory effects. | Porcine | Angiotensin II treatment resulted in a reduced myocardial inflammatory response. |
| Renal Function | Improved urine output and creatinine clearance in some models. | Maintained or improved renal blood flow. | May improve renal function in specific contexts. | Variable effects, can decrease renal blood flow at higher doses. | Ovine, Rat | Angiotensin II demonstrated beneficial effects on renal function in a hyperdynamic sepsis model. |
| Mortality | Not consistently reported in preclinical comparative studies. | Not consistently reported in preclinical comparative studies. | Not consistently reported in preclinical comparative studies. | Not consistently reported in preclinical comparative studies. | - | Data on mortality in preclinical head-to-head comparisons is limited. |
Note: Direct comparative preclinical data for Angiotensin II against vasopressin and epinephrine is scarce. The information presented for vasopressin and epinephrine is based on their general effects in septic shock models and not from direct head-to-head studies with Angiotensin II.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the comparative studies of vasopressors in septic shock models.
Porcine Fecal Peritonitis Model
This model is frequently used to induce a clinically relevant septic shock state.
-
Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Arterial and central venous catheters are placed for hemodynamic monitoring and fluid/drug administration. A pulmonary artery catheter may be inserted to measure cardiac output and other advanced hemodynamic parameters.
-
Induction of Sepsis: A laparotomy is performed, and a standardized amount of autologous feces is placed into the peritoneal cavity to induce peritonitis. The abdominal incision is then closed.
-
Onset of Shock: The animals are monitored until they develop signs of septic shock, typically defined as a sustained mean arterial pressure (MAP) below a certain threshold (e.g., <60 mmHg) despite initial fluid resuscitation.
-
Resuscitation and Vasopressor Administration: Once septic shock is established, resuscitation protocols are initiated, including intravenous fluids and broad-spectrum antibiotics. Animals are then randomized to receive a continuous infusion of either this compound or a comparator vasopressor (e.g., norepinephrine).
-
Titration and Monitoring: The vasopressor infusion rate is titrated to achieve and maintain a target MAP (e.g., 65-75 mmHg) for a specified duration (e.g., 8 hours). Hemodynamic parameters, blood gases, lactate levels, and other biomarkers are monitored throughout the experiment.
-
Tissue Collection: At the end of the experiment, tissue samples (e.g., heart, kidney, liver) are collected for histological and molecular analysis, such as measuring inflammatory cytokine expression.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing vasopressors in a porcine septic shock model.
Signaling Pathways of Vasopressors in Vascular Smooth Muscle Cells
The vasoconstrictive effects of Angiotensin II, norepinephrine, and vasopressin are mediated by distinct signaling pathways in vascular smooth muscle cells (VSMCs). Understanding these pathways provides insight into their mechanisms of action and potential differential effects.
Angiotensin II Signaling Pathway
Angiotensin II primarily acts on the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).
Caption: Angiotensin II signaling pathway in vascular smooth muscle cells leading to vasoconstriction.
Norepinephrine Signaling Pathway
Norepinephrine acts on α1-adrenergic receptors, which are also GPCRs coupled to the Gq/11 protein.
Caption: Norepinephrine signaling pathway via α1-adrenergic receptors in vascular smooth muscle cells.
Vasopressin Signaling Pathway
Vasopressin binds to V1a receptors in vascular smooth muscle, which are GPCRs also coupled to Gq/11, initiating a similar downstream cascade to Angiotensin II and norepinephrine.
Caption: Vasopressin signaling pathway through V1a receptors in vascular smooth muscle cells.
Conclusion and Future Directions
The available preclinical evidence strongly supports the efficacy of this compound as a potent vasopressor in septic shock models, with a hemodynamic efficacy comparable to that of norepinephrine. The potential for reduced myocardial oxygen consumption and a more favorable inflammatory profile with Angiotensin II warrants further investigation.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of Angiotensin II with vasopressin and epinephrine in preclinical septic shock models. Such studies would be invaluable for a more comprehensive understanding of the relative merits of these vasopressors and for guiding the design of future clinical trials. Future research should focus on these direct comparisons, evaluating not only hemodynamic endpoints but also effects on organ function, microcirculation, and long-term outcomes in clinically relevant animal models.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial effects of angiotensin II compared to norepinephrine in an animal model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Angiotensin II acetate and aldosterone on gene transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptional effects of two principal effectors of the Renin-Angiotensin-Aldosterone System (RAAS): the peptide hormone Angiotensin II (Ang II) and the steroid hormone aldosterone. While both are crucial for regulating blood pressure and fluid balance, their mechanisms of action at the genomic level exhibit fundamental differences that lead to distinct cellular outcomes. Understanding these differences is critical for developing targeted therapies for cardiovascular and renal diseases.
Overview of Signaling Pathways
Angiotensin II and aldosterone initiate gene transcription through fundamentally different signaling cascades. Ang II primarily acts via a cell-surface G-protein coupled receptor, triggering rapid intracellular second messenger pathways. In contrast, aldosterone acts via a classical nuclear hormone receptor mechanism, directly influencing gene expression after binding to its intracellular receptor.
Angiotensin II Signaling Pathway
Angiotensin II exerts most of its physiological effects by binding to the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[1][2] This interaction activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. These events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately leads to the phosphorylation and activation of transcription factors such as AP-1 (Fos/Jun) and NF-κB to modulate gene expression.[1][3]
Aldosterone Genomic Signaling Pathway
Aldosterone, a lipophilic steroid hormone, diffuses across the plasma membrane and binds to the Mineralocorticoid Receptor (MR) in the cytoplasm. In its inactive state, the MR is part of a complex with heat shock proteins (HSPs). Upon aldosterone binding, the HSPs dissociate, and the activated Aldosterone-MR complex translocates into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators and the transcriptional machinery to initiate or suppress gene transcription.
Comparative Gene Expression Analysis
Studies in human coronary artery vascular smooth muscle cells (VSMCs) have demonstrated that both Angiotensin II and aldosterone can activate MR-mediated gene transcription. However, the profile of regulated genes can differ, reflecting their distinct upstream signaling. Aldosterone directly activates genes involved in vascular fibrosis, calcification, and inflammation. Angiotensin II can also activate MR-dependent transcription, an effect blocked by both the AT1 receptor blocker losartan and the MR antagonist spironolactone. This indicates a crosstalk mechanism where Ang II signaling leads to MR activation.
Below is a summary of key genes regulated by aldosterone in human coronary VSMCs, as identified by microarray and validated by quantitative RT-PCR.
| Gene Symbol | Gene Name | Biological Process | Fold Induction by Aldosterone (10 nM) | Reference |
| PTH1R | Parathyroid Hormone 1 Receptor | Vascular Calcification | 2.5 ± 0.3 | |
| BMP2 | Bone Morphogenetic Protein 2 | Vascular Calcification | 2.1 ± 0.2 | |
| ALPL | Alkaline Phosphatase, Liver/Bone/Kidney | Vascular Calcification | 1.8 ± 0.2 | |
| IL16 | Interleukin 16 | Inflammation | 1.7 ± 0.2 | |
| CTLA4 | Cytotoxic T-Lymphocyte Associated Protein 4 | Inflammation | 1.6 ± 0.1 | |
| COL1A1 | Collagen Type I Alpha 1 Chain | Fibrosis | 1.5 ± 0.1 |
Data represents mean ± SEM from quantitative RT-PCR experiments.
Experimental Protocols & Workflow
A typical workflow to compare the transcriptional effects of Angiotensin II and aldosterone involves cell culture, hormone treatment, RNA analysis, and data validation.
Comparative Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of Angiotensin II Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Angiotensin II acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with general laboratory safety protocols and information derived from safety data sheets (SDS).
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with its safety profile. While some formulations are not classified as hazardous substances, it is best practice to handle all chemicals with care.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Hand Protection: Chemically resistant gloves.[4]
-
Body Protection: A lab coat or other protective clothing.
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
II. Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to minimize risk and ensure regulatory compliance. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as this compound. If it is mixed with other solvents or chemicals, the entire mixture must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other incompatible waste streams. General guidelines for laboratory waste segregation should be followed, such as keeping acids and bases separate. Solid and liquid waste should also be kept separate.
Step 2: Containerization
-
Select a Compatible Container: Use a container that is chemically compatible with this compound and any solvents it may be mixed with. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." If it is a mixture, list all components and their approximate percentages. The label should be clearly visible.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the container closed except when adding waste. Store it in a well-ventilated area away from incompatible materials. For specific formulations like GIAPREZA™, it is recommended to store it refrigerated (2°C – 8°C) before use, and diluted solutions can be stored at room temperature or under refrigeration for up to 24 hours.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS or equivalent department to arrange for a pickup. They are responsible for the proper disposal of chemical waste in accordance with federal, state, and local regulations.
-
Professional Disposal: The ultimate disposal method for chemical waste like this compound is typically through a licensed professional waste disposal company, which may involve incineration at a permitted facility.
III. Quantitative Data Summary
The following table summarizes key handling and disposal information for Angiotensin II and its acetate salt as found in various safety data sheets.
| Parameter | Information | Source Citation |
| GHS Classification | Generally not classified as a hazardous substance or mixture. | |
| Storage Temperature | Store in a freezer for the solid form. Diluted solutions of pharmaceutical-grade product (GIAPREZA™) may be stored at room temperature or under refrigeration (2°C – 8°C). | |
| Recommended Disposal | Dispose of contents/container to an industrial combustion plant or in accordance with local, regional, and national regulations. | |
| Spill Cleanup | Sweep up solid material, avoid dust formation, and collect in a suitable container for disposal. |
IV. Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Angiotensin II Acetate
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Angiotensin II acetate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound, a potent vasoconstrictor, requires careful handling to prevent accidental exposure.[1] While not classified as a hazardous substance, its pharmacological activity necessitates stringent safety measures. The following operational and disposal plan outlines the necessary personal protective equipment (PPE), emergency procedures, and waste management protocols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in both solid (powder) and solution forms.
| Body Part | PPE Requirement | Specifications | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are powder-free.[2] | Prevents skin contact and absorption. The selection of suitable gloves depends on the material and quality, which can vary by manufacturer.[3] |
| Eyes | Safety glasses with side shields or goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] | Protects eyes from splashes or airborne particles of the substance. |
| Body | Laboratory coat or disposable gown | A clean lab coat is sufficient for handling solutions. A disposable gown is recommended when working with the powder form to prevent contamination of personal clothing.[2] | Prevents contamination of skin and clothing. |
| Respiratory | Not generally required for solutions. For powders, a NIOSH-approved respirator is recommended if there is a risk of dust formation. | In case of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, a self-contained respiratory protective device is recommended. | Minimizes the risk of inhalation, especially when handling the powdered form which can become airborne. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized workflow is crucial for minimizing risks. The diagram below illustrates the key steps for safely handling this compound, from preparation to post-handling procedures.
Emergency Procedures: Immediate Actions for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical. The following table outlines the first aid measures for different exposure routes.
| Exposure Route | Immediate Action | Follow-up |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. | Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Plan: Managing Contamination and Waste
Proper containment and disposal of this compound are essential to prevent environmental contamination and accidental exposure.
Spill Cleanup Protocol
The following diagram outlines the procedural steps for managing a spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid or Solution | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste container immediately after use. |
Do not discharge this compound down the drain or dispose of it with regular laboratory trash. All waste containers must be clearly labeled with the contents, including the name "this compound" and associated hazard warnings. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
